1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl indole-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYAAIGPQOLNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609944 | |
| Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-63-6, 957127-83-2 | |
| Record name | 1-(1,1-Dimethylethyl) 6-methyl 1H-indole-1,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354587-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate. This N-Boc protected indole derivative serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents. This document details a validated synthetic protocol, available analytical data, and discusses the general reactivity and potential applications of this compound class.
Chemical Properties and Data
This compound is a disubstituted indole with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 6-position. The presence of the Boc group enhances its solubility in organic solvents and modifies the reactivity of the indole ring, making it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 354587-63-6 | N/A |
| Molecular Formula | C₁₅H₁₇NO₄ | N/A |
| Molecular Weight | 275.30 g/mol | N/A |
| Appearance | Solid | [1] |
| Purity | ≥97% (typical) | N/A |
| Storage | 4°C | N/A |
Table 2: Computational Chemistry Data
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | N/A |
| LogP | 3.2111 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Rotatable Bonds | 1 | N/A |
Synthesis
The primary method for the synthesis of this compound involves the N-protection of methyl 1H-indole-6-carboxylate. A detailed experimental protocol is provided in the patent literature.[1]
Experimental Protocol: N-Boc Protection of Methyl 1H-indole-6-carboxylate[1]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Dimethylpyridin-4-amine (DMAP)
-
Acetonitrile
Procedure:
-
To a solution of methyl 1H-indole-6-carboxylate (18.8 mmol) in acetonitrile (60 mL) at room temperature, add N,N-dimethylpyridin-4-amine (3.76 mmol) and di-tert-butyl dicarbonate (28.3 mmol).[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Monitor the reaction for the consumption of the starting material, for example, by LCMS.
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the residue by silica gel chromatography, eluting with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 10:1) to afford this compound as a solid.[1]
Characterization
Table 3: Analytical Data
| Technique | Data | Source |
| LCMS (ESI) | m/z 220.1 [M+H-56]⁺, 276.1 [M+H]⁺ | [1] |
Note: The fragment at m/z 220.1 corresponds to the loss of the tert-butyl group.
Reactivity and Applications
The chemical reactivity of this compound is characteristic of N-Boc protected indoles. The Boc group serves to deactivate the indole nitrogen towards electrophilic attack and can direct metallation to the C2 position.
Reactivity Profile
-
Reduction of the Methyl Ester: The methyl ester at the 6-position can be selectively reduced. For instance, diisobutylaluminum hydride (DIBAL-H) can be used to reduce the ester to the corresponding alcohol, providing a handle for further functionalization.[1]
-
Electrophilic Aromatic Substitution: The N-Boc group is an electron-withdrawing group that can influence the regioselectivity of electrophilic substitution on the indole ring.
-
Deprotection: The Boc group can be readily removed under acidic conditions to yield the free indole.
Application as a Synthetic Intermediate
The primary documented application of this compound is as an intermediate in the synthesis of more complex molecules. In the patent where its synthesis is described, it is a precursor for the synthesis of serine/threonine kinase inhibitors.[1] The indole-6-carboxaldehyde, derived from the reduction of the methyl ester, can be further elaborated to introduce diverse functionalities.
Signaling Pathways and Biological Activity
There is currently no specific information available in the public domain regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its utility is primarily as a building block for the synthesis of biologically active compounds. The broader class of indole derivatives is known to interact with a wide range of biological targets and pathways, and this compound provides a scaffold for the exploration of new chemical space in drug discovery.
Logical Relationships of Properties and Applications
The structural features of this compound directly inform its utility in chemical synthesis.
Caption: Relationship between structure and utility.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation is straightforward, and its protected nature allows for selective modifications at other positions of the indole scaffold. While direct biological data for this compound is lacking, its role as a precursor to potent kinase inhibitors highlights its importance in the field of medicinal chemistry and drug development. Further research into the reactivity and potential applications of this and related compounds is warranted.
References
In-Depth Technical Guide: 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
CAS Number: 354587-63-6
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. This document details the compound's chemical and physical properties, provides a detailed, replicable experimental protocol for its synthesis via N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate, and discusses the broader biological significance of the indole-1,6-dicarboxylate scaffold in drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Modifications at various positions of the indole ring can significantly modulate the pharmacological profile of the resulting derivatives. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position serves as a common protective strategy in multi-step syntheses, enhancing solubility in organic solvents and allowing for selective reactions at other positions of the indole ring. The carboxylate group at the C6 position offers a handle for further chemical elaboration, making this compound a valuable building block in the synthesis of complex molecular architectures.
While specific biological activities for this compound have not been extensively reported in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. This guide aims to consolidate the available chemical data and provide a practical framework for its synthesis and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its synthetic precursor, methyl 1H-indole-6-carboxylate, is presented below.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 1H-indole-6-carboxylate |
| CAS Number | 354587-63-6 | 50820-65-0[4] |
| Molecular Formula | C₁₅H₁₇NO₄ | C₁₀H₉NO₂[4] |
| Molecular Weight | 275.30 g/mol | 175.18 g/mol [4] |
| Appearance | Solid (predicted) | White to pale cream crystals or powder[4] |
| Melting Point | Not available | 76-80 °C[4] |
| Purity | ≥97% (commercially available) | ≥97% (commercially available)[4] |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | COC(=O)c1ccc2cc[nH]c2c1[4] |
| InChI Key | Not available | AYYOZKHMSABVRP-UHFFFAOYSA-N[4] |
Synthesis
The synthesis of this compound is achieved through the N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate. This reaction, commonly referred to as Boc protection, involves the reaction of the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base or catalyst.
Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol: N-tert-butoxycarbonylation of Methyl 1H-indole-6-carboxylate
This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of amines using a yttria-zirconia based Lewis acid catalyst.[5]
Materials:
-
Methyl 1H-indole-6-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Yttria-Zirconia catalyst (20% by weight of the amine)
-
Dry Acetonitrile (MeCN)
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of methyl 1H-indole-6-carboxylate (1.0 eq) in dry acetonitrile, add the yttria-zirconia catalyst (20% by weight).
-
Stir the mixture at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in dry acetonitrile dropwise to the stirring mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter off the catalyst and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings and wash sequentially with 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on neutral alumina using a suitable eluent system (e.g., petroleum ether: ethyl acetate) to afford pure this compound.
Table 2: Reagents and their Roles
| Reagent | Role |
| Methyl 1H-indole-6-carboxylate | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent |
| Yttria-Zirconia | Lewis acid catalyst |
| Acetonitrile | Solvent |
| Diethyl ether | Extraction solvent |
| 10% Sodium bicarbonate solution | To neutralize any acidic impurities |
| Brine | To remove water |
| Anhydrous sodium sulfate | Drying agent |
Potential Biological Significance and Applications in Drug Discovery
General Biological Activities of Indole Derivatives
Indole-containing molecules have been reported to exhibit a multitude of pharmacological effects, including but not limited to:
-
Anticancer activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]
-
Antimicrobial activity: The indole nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[1][3]
-
Anti-inflammatory activity: Certain indole derivatives act as inhibitors of inflammatory pathways.[3]
-
Neurological activity: The structural similarity of indole to tryptophan has led to the development of numerous neurologically active agents.
The presence of the carboxylate group at the C6 position of the indole ring in the target compound provides a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR) in drug design programs. The Boc-protected nitrogen at the N1 position facilitates selective functionalization at other sites of the indole ring.
Hypothetical Signaling Pathway Involvement
Given the prevalence of the indole scaffold in biologically active compounds, one can hypothesize potential interactions with various signaling pathways. The specific nature of these interactions would depend on the subsequent modifications made to the this compound core. A generalized schematic of how an indole-based drug candidate might interfere with a cellular signaling cascade is presented below.
Caption: Potential interaction of an indole derivative with a signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its properties and a practical protocol for its synthesis. While specific biological data for this compound is currently limited, its structural features suggest that it can serve as a versatile scaffold for the development of novel therapeutic agents targeting a variety of diseases. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its potential in drug discovery.
References
Technical Guide: Physicochemical Properties of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of the compound 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, with a focus on its molecular weight and chemical formula. This information is critical for researchers engaged in drug discovery, chemical synthesis, and materials science.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₄[1][2] |
| Molecular Weight | 275.30 g/mol [1] |
| CAS Number | 354587-63-6[1] |
Experimental Determination of Molecular Weight
The molecular weight of an organic compound such as this compound can be experimentally determined through several well-established analytical techniques. The choice of method often depends on the nature of the substance and the required accuracy.[3]
Mass Spectrometry
Mass spectrometry is a powerful and widely used technique for the precise determination of molecular weight.[4] It works by ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z).[4] The resulting mass spectrum typically shows a molecular ion peak which corresponds to the molecular weight of the compound.[4] This method is highly accurate and can be used for a wide range of organic compounds.[3][5]
General Protocol for Electron Ionization (EI) Mass Spectrometry:
-
A small sample of the compound is introduced into the mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy beam of electrons, causing the molecules to lose an electron and form positively charged ions (cations).[4]
-
These ions are then accelerated by an electric field.
-
The accelerated ions are passed through a magnetic field, which deflects them according to their mass-to-charge ratio.
-
A detector measures the abundance of ions at each m/z value, generating a mass spectrum.
Chromatographic Methods
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the relative molecular weight of compounds.[3] These techniques separate molecules based on their size in solution.
General Protocol for GPC/SEC:
-
A solution of the compound is passed through a column packed with a porous gel.
-
Smaller molecules can enter the pores of the gel, which slows their movement through the column, while larger molecules are excluded from the pores and elute more quickly.
-
The retention time of the sample is compared to that of a series of known molecular weight standards to estimate the molecular weight of the compound.
Colligative Property Measurements
For non-volatile solutes, methods based on colligative properties, such as boiling point elevation or freezing point depression, can be employed.[5] These properties depend on the number of solute particles in a solution.[5][6]
General Protocol for Boiling Point Elevation:
-
The boiling point of the pure solvent is accurately measured.[6]
-
A known mass of the compound is dissolved in a known mass of the solvent.[6]
-
The boiling point of the resulting solution is measured.[6]
-
The elevation in boiling point (ΔTb) is used to calculate the molality of the solution, from which the molecular weight of the solute can be determined using the formula ΔTb = Kb × m, where Kb is the ebullioscopic constant of the solvent and m is the molality.[5][6]
Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization of a novel chemical compound, starting from synthesis and culminating in the determination of its key physicochemical properties.
Caption: Workflow for the synthesis and characterization of a chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. howengineeringworks.com [howengineeringworks.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key building block in medicinal chemistry, starting from the readily available methyl indole-6-carboxylate. This process involves the selective protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial step in multi-step synthetic routes for the development of novel therapeutic agents.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. The protection of the indole nitrogen is often a necessary step to control regioselectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions.
This guide details a robust and efficient method for the N-tert-butoxycarbonylation of methyl indole-6-carboxylate to yield this compound.
Reaction Scheme
The synthesis proceeds via the N-tert-butoxycarbonylation of methyl indole-6-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a catalyst or a base to enhance the nucleophilicity of the indole nitrogen.
Caption: General reaction scheme for the N-Boc protection of methyl indole-6-carboxylate.
Experimental Protocols
Two primary methods have been identified as effective for the N-tert-butoxycarbonylation of indoles and are adaptable for methyl indole-6-carboxylate.
Method 1: Cesium Fluoride Catalyzed N-tert-butoxycarbonylation
This method utilizes cesium fluoride (CsF) as a mild and efficient catalyst for the reaction.[1]
Materials:
-
Methyl indole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Cesium Fluoride (CsF)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl indole-6-carboxylate (1.0 mmol) in dry DMF (5 mL), add cesium fluoride (0.2 mmol).
-
To this mixture, add di-tert-butyl dicarbonate (1.3 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: 4-Dimethylaminopyridine (DMAP) Catalyzed N-tert-butoxycarbonylation
This method employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2][3]
Materials:
-
Methyl indole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl indole-6-carboxylate (1.0 mmol) in acetonitrile or dichloromethane (10 mL).
-
Add di-tert-butyl dicarbonate (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
While specific yield for the N-tert-butoxycarbonylation of methyl indole-6-carboxylate is not explicitly reported, the cesium fluoride catalyzed method has been shown to be high-yielding for analogous indole esters.[1]
| Substrate | Reaction Time (h) | Yield (%) |
| Ethyl indole-2-carboxylate | 1 | 80 |
| Methyl indole-3-carboxylate | 1 | 87 |
| 5-Bromoindole | 1 | 83 |
| 5-Cyanoindole | 1 | 80 |
| 5-Nitroindole | 1 | 80 |
Logical Workflow
The overall process from starting material to purified product can be visualized as follows:
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
The N-tert-butoxycarbonylation of methyl indole-6-carboxylate is a straightforward and efficient reaction that provides a key intermediate for the synthesis of complex indole-containing molecules. The cesium fluoride catalyzed method offers a mild and high-yielding approach, making it particularly suitable for sensitive substrates. This guide provides the necessary details for researchers and drug development professionals to successfully implement this synthesis in their work.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
Introduction
This technical guide provides a comprehensive overview of the spectroscopic characterization of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" (CAS No. 354587-63-6). As of the latest literature and database search, experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available. Therefore, this document outlines the standard experimental protocols for acquiring such data and presents predicted spectral information based on the analysis of its structural fragments. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar molecular scaffolds.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar indole derivatives, N-Boc protected compounds, and methyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | s | 1H | H-7 |
| ~7.8 - 8.0 | d | 1H | H-5 |
| ~7.6 - 7.7 | d | 1H | H-4 |
| ~7.5 - 7.6 | d | 1H | H-2 |
| ~6.5 - 6.6 | d | 1H | H-3 |
| ~3.9 | s | 3H | -COOCH₃ |
| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOCH₃ (Carbonyl) |
| ~149 | N-COO- (Boc Carbonyl) |
| ~135 | C-7a |
| ~131 | C-6 |
| ~128 | C-2 |
| ~124 | C-3a |
| ~122 | C-5 |
| ~120 | C-4 |
| ~115 | C-7 |
| ~107 | C-3 |
| ~84 | -C(CH₃)₃ (Boc quaternary C) |
| ~52 | -COOCH₃ |
| ~28 | -C(CH₃)₃ (Boc methyl C) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2930 | Medium | C-H stretch (aliphatic, from tert-butyl and methyl) |
| ~1735 - 1715 | Strong | C=O stretch (ester carbonyl) |
| ~1725 - 1700 | Strong | C=O stretch (Boc carbonyl) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1370, ~1390 | Medium | C-H bend (tert-butyl) |
| ~1250 - 1150 | Strong | C-O stretch (ester and carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z Ratio | Ion | Fragmentation Pathway |
| 276.12 | [M+H]⁺ | Protonated molecule |
| 298.10 | [M+Na]⁺ | Sodium adduct |
| 220.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from Boc group |
| 176.06 | [M - Boc + H]⁺ | Loss of the entire Boc group |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
A standard pulse program for a one-dimensional proton experiment is used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Data is processed with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same instrument, tuning to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is required (e.g., 0-200 ppm).
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): [3]
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[3]
-
Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
-
IR Spectrum Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty beam path.
-
Record the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[4]
-
Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[4]
-
To enhance protonation for positive ion mode, a small amount of an acid like formic acid (0.1%) can be added to the final solution.[5]
-
-
Mass Spectrum Acquisition:
-
The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[6] ESI is a soft ionization technique suitable for preventing fragmentation of the molecular ion.[6]
-
The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its common adducts or fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate is a versatile heterocyclic building block crucial in the synthesis of a variety of biologically active molecules. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, while the methyl ester at the 6-position provides a key functional handle for further elaboration. This document provides a comprehensive overview of its synthesis, chemical properties, and applications in medicinal chemistry, supported by detailed experimental protocols and tabulated data.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the indole core at various positions is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable intermediate, offering a stable yet reactive platform for the construction of more complex molecular architectures. The Boc group provides robust protection of the indole nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions. The C-6 methyl ester allows for modifications such as hydrolysis, amidation, or reduction, enabling the introduction of diverse functionalities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 354587-63-6 | [2] |
| Molecular Formula | C₁₅H₁₇NO₄ | [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (commercially available) | [2] |
| Storage | 4°C | [2] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 1H-indole-6-carboxylic acid. The first step involves the esterification of the carboxylic acid to the corresponding methyl ester, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-6-carboxylate
A general procedure for the esterification of indole carboxylic acids involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using a reagent like thionyl chloride (SOCl₂) followed by quenching with methanol.
-
Procedure using Thionyl Chloride: To a solution of 1H-indole-6-carboxylic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then heated to reflux. After completion, the solvent is removed under reduced pressure, and the residue is worked up with a saturated solution of sodium bicarbonate and extracted with an organic solvent.
Step 2: Synthesis of this compound (N-Boc Protection)
The protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
General N-Boc Protection Procedure: To a solution of methyl 1H-indole-6-carboxylate in a suitable solvent (e.g., THF, DCM), a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added, followed by the addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.[3][4][5]
Spectroscopic Data
Table 2: Spectroscopic Data of Key Intermediates and Related Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) |
| Methyl 1H-indole-6-carboxylate | ||||
| 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | M+H⁺: 402.0 | |||
| tert-Butyl (6-methyl-1-phenylheptan-4-yl)carbamate | (500 MHz, CDCl₃): δ 7.32 – 7.24 (m, 2H), 7.23 – 7.13 (m, 3H), 4.23 – 4.17 (m, 1H), 3.86 – 3.71 (m, 2H), 2.70 – 2.57 (m, 2H), 2.23 (dtd, J = 11.3, 8.8, 5.4 Hz, 1H), 1.95 –. 1.87 (m, 1H), 1.80 (ddt, J = 11.3, 9.2, 6.5 Hz, 1H), 1.70 – 1.57 (m, 3H), 1.41 (s, 9H)[] | (126 MHz, CDCl₃): δ 156.8, 142.5, 128.5, 128.4, 125.9, 79.2, 62.1, 46.5, 36.0, 35.1, 28.6, 26.5, 22.0[] | [M+Na]⁺: 298.17775[] | νmax 2974, 2932, 1698, 1454, 1390, 1365, 1254, 1182, 1136, 1099, 749, 699[] |
Reactivity and Applications as a Building Block
This compound is a versatile building block, primarily due to the reactivity of the indole C-3 position and the functionality at C-6. The N-Boc group directs electrophilic substitution to the C-3 position.
Electrophilic Substitution at C-3
The electron-rich C-3 position of the N-Boc protected indole is susceptible to electrophilic attack.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce a halogen at the C-3 position, yielding compounds such as 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate.[7] These halogenated derivatives are valuable precursors for cross-coupling reactions.
-
Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C-3 position, providing a handle for further synthetic transformations.
Cross-Coupling Reactions
The 3-halo derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indole C-3 position and various aryl or heteroaryl boronic acids. This is a powerful method for the synthesis of complex biaryl structures commonly found in pharmaceuticals.
-
Heck Reaction: The Heck reaction allows for the coupling of the 3-haloindole with alkenes, providing access to vinyl-substituted indoles.
Modification of the C-6 Ester
The methyl ester at the 6-position can be readily transformed into other functional groups:
-
Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, which can be further functionalized.
Applications in Drug Discovery
The functionalized indoles derived from this compound are key intermediates in the synthesis of a variety of biologically active compounds. The ability to introduce diverse substituents at the C-3 and C-6 positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting, for example, kinases, GPCRs, and enzymes.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, stability, and predictable reactivity make it an ideal starting material for the construction of complex indole-containing molecules. The strategic functionalization at the C-3 and C-6 positions provides medicinal chemists with the tools to generate diverse libraries of compounds for the discovery of new therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
The Role of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate Derivatives as Potential Kinase Inhibitors: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the potential biological activity of derivatives of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate," a core scaffold identified in the development of novel kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the available data, experimental methodologies, and relevant signaling pathways.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Derivatives of the indole core have been extensively investigated for various therapeutic applications, including oncology. The specific scaffold, this compound, has been identified as a key intermediate in the synthesis of potent inhibitors of Extracellular signal-Regulated Kinase (ERK). The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
ERK Signaling Pathway and Therapeutic Rationale
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression and critical cellular processes. Constitutive activation of this pathway, often due to mutations in Ras or B-Raf, is a major driver of tumorigenesis in a variety of cancers, including melanoma, colorectal, and pancreatic cancers. Inhibition of key kinases within this pathway, such as ERK1 and ERK2, presents a promising therapeutic strategy to halt uncontrolled cell growth. The derivatives synthesized from the this compound scaffold are designed to target and inhibit the kinase activity of ERK.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of intervention for indole-1,6-dicarboxylate derivatives.
Biological Activity of Derivatives
While specific biological data for derivatives of this compound from the primary patent literature (WO2013130976A1) is not publicly detailed, the patent discloses that compounds derived from this intermediate exhibit ERK kinase inhibitory activity with potencies ranging from less than 1 nM to approximately 10 µM. To provide a quantitative perspective, the following table summarizes the biological activities of structurally related indole derivatives that have been reported in the public domain as inhibitors of the ERK/MAPK pathway or as having potent anti-proliferative effects.
| Compound ID | Target(s) | Assay Type | IC50 / Activity | Cell Line(s) |
| Ulixertinib (BVD-523) | ERK1/2 | Biochemical | IC50: <1 nM | - |
| p-RSK | Cellular | IC50: 180 nM | SH-SY5Y | |
| SCH772984 | ERK1/2 | Biochemical | IC50: 1 nM | - |
| p-RSK | Cellular | IC50: 75 nM | SH-SY5Y | |
| Indole-triazole Hybrid (3b) | pERK | Cellular | Inhibition at 2.3 µM | MCF-7 |
| Anti-proliferative | Cellular | IC50: 2.3 µM | MCF-7 | |
| 7-azaindole derivative (5j) | Anti-proliferative | Cellular | IC50: 4.56 µg/mL | A549 |
Note: The compounds listed are for representative purposes to illustrate the potential potency of indole-based ERK inhibitors and are not directly stated to be derivatives of this compound.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of potential drug candidates. Below are methodologies for key assays used to characterize the biological activity of ERK pathway inhibitors.
ERK1/2 Biochemical Kinase Assay (Luminescence-based)
This assay quantifies the in vitro potency of a compound against the purified ERK2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ERK2.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The signal intensity is proportional to the kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Thaw the recombinant active ERK2 enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. Prepare a 2X substrate/ATP mix by diluting the substrate (e.g., MBP) and ATP to their final desired concentrations in the Kinase Assay Buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (for vehicle control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the diluted ERK2 enzyme to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using vehicle control (0% inhibition) and no enzyme control (100% inhibition). Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro biochemical ERK2 kinase assay.
Cellular Phospho-RSK (p-RSK) Assay (HTRF)
This assay measures the inhibition of a downstream substrate of ERK, Ribosomal S6 Kinase (RSK), in a cellular context.
Objective: To determine the IC50 of test compounds for the inhibition of ERK signaling in a relevant cancer cell line.
Principle: This is a homogeneous time-resolved fluorescence (HTRF) assay. In the presence of phosphorylated RSK, two specific antibodies, one labeled with a donor fluorophore and the other with an acceptor, bind to the target protein. This brings the fluorophores into proximity, generating a FRET signal.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Stimulant (e.g., EGF or PMA), if required for the cell line
-
HTRF Phospho-RSK detection kit
-
White 96-well or 384-well cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal ERK activity, serum-starve the cells for 4-24 hours.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., EGF) for a predetermined time (e.g., 15 minutes) to activate the ERK pathway.
-
Cell Lysis: Remove the medium and add the lysis buffer provided in the HTRF kit. Incubate for 30 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer the cell lysate to a low-volume 384-well detection plate.
-
Detection Reagent Addition: Add the pre-mixed HTRF detection antibodies (anti-phospho-RSK donor and anti-total-RSK acceptor) to the lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and normalize the data. Determine the IC50 value by plotting the normalized signal against the logarithm of the inhibitor concentration.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel ERK kinase inhibitors. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Further investigation is warranted to fully elucidate the structure-activity relationship and therapeutic potential of this chemical series in oncology.
The Strategic Application of N-Boc Protection in Indole Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making its chemical manipulation a subject of intense research. However, the reactivity of the indole nitrogen and the electron-rich pyrrole ring often complicates synthetic strategies. The use of protecting groups is therefore essential to achieve desired regioselectivity and prevent unwanted side reactions. Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly versatile and widely employed tool in indole chemistry. This technical guide provides an in-depth exploration of the role of N-Boc protection, offering detailed experimental protocols, quantitative data on its influence on reactivity, and visual guides to key concepts and workflows.
The Dual Role of the N-Boc Group: Protection and Direction
The N-Boc group serves a dual purpose in indole chemistry. Primarily, it protects the indole nitrogen from participating in undesired reactions such as alkylation or acylation. Secondly, and just as importantly, its electron-withdrawing nature modulates the electronic properties of the indole ring, thereby influencing its reactivity and directing the regiochemical outcome of various transformations. By decreasing the electron density of the indole ring, the N-Boc group enhances its stability towards oxidation but reduces its reactivity towards electrophiles.[1] This deactivation, however, can be strategically exploited to control the position of substitution.
Advantages and Disadvantages of N-Boc Protection
The choice of a protecting group is a critical decision in any synthetic sequence. The N-Boc group offers a compelling balance of stability and lability, making it a popular choice for indole functionalization.
| Advantages | Disadvantages |
| Stability: Stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and conditions for many cross-coupling reactions. | Acid Lability: Cleaved under acidic conditions, which can be incompatible with other acid-sensitive functional groups in the molecule. |
| Ease of Introduction: Readily introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. | Deactivation of the Indole Ring: The electron-withdrawing nature of the Boc group can hinder certain electrophilic aromatic substitution reactions. |
| Ease of Removal: Typically removed under mild acidic conditions (e.g., TFA in DCM) or through thermal methods, often with high yields.[2] | Steric Hindrance: The bulky nature of the Boc group can sometimes influence the stereochemical outcome of reactions or hinder access to certain positions. |
| Directing Group: Effectively directs lithiation to the C2 position, enabling regioselective functionalization.[3][4] | Potential for Side Reactions during Deprotection: The tert-butyl cation generated during acidic cleavage can lead to undesired side reactions if not properly scavenged. |
| Enhances Solubility: The presence of the Boc group can improve the solubility of indole derivatives in organic solvents. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research. The following sections provide step-by-step protocols for the N-Boc protection and deprotection of indoles, as well as for several key synthetic transformations where N-Boc protection plays a pivotal role.
N-Boc Protection of Indole
This protocol describes a general and efficient method for the N-Boc protection of indole using di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Reagents and Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected indole, which can often be used without further purification.
N-Boc Deprotection of Indole using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the N-Boc group using trifluoroacetic acid in dichloromethane.
Reagents and Materials:
-
N-Boc indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.[2]
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.
C2-Lithiation and Borylation of N-Boc Indole
The N-Boc group is an excellent directing group for the regioselective lithiation at the C2 position, which can then be trapped with an electrophile such as a boronic ester.
Reagents and Materials:
-
N-Boc indole
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add s-BuLi or t-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-Boc-indole-2-boronic acid.
Influence on Reactivity and Regioselectivity
The electronic and steric effects of the N-Boc group profoundly influence the outcome of various reactions on the indole ring.
Electrophilic Aromatic Substitution
While the N-Boc group deactivates the indole ring towards electrophiles, electrophilic substitution, when it occurs, is strongly directed to the C3 position. This is a consequence of the resonance stabilization of the intermediate sigma complex.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indole vs. N-Boc Indole
| Reaction | Electrophile | Substrate | Major Product(s) (Position of Substitution) | Approximate Yield (%) |
| Nitration | HNO₃/H₂SO₄ | Indole | 3-Nitroindole | ~70 |
| Nitration | Tetramethylammonium nitrate/TFAA | N-Boc Indole | N-Boc-3-nitroindole | 91[5] |
| Vilsmeier-Haack | POCl₃, DMF | Indole | Indole-3-carboxaldehyde | 96[6] |
| Vilsmeier-Haack | POCl₃, DMF | N-Boc Indole | N-Boc-indole-3-carboxaldehyde | High |
| Friedel-Crafts Acylation | Acyl chloride, ZrCl₄ | Indole | 3-Acylindole | Good to high[7] |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | N-Boc Indole | N-Boc-3-acylindole | High |
| Mannich Reaction | Formaldehyde, Dimethylamine | Indole | 3-(Dimethylaminomethyl)indole (Gramine) | High[8] |
| Mannich Reaction | Eschenmoser's salt | N-Boc Indole | N-Boc-3-(dimethylaminomethyl)indole | High |
Metalation and Cross-Coupling Reactions
N-Boc protection is frequently a prerequisite for successful and regioselective metalation and subsequent cross-coupling reactions. The directing effect of the Boc group is particularly pronounced in lithiation reactions, favoring deprotonation at the C2 position. This allows for the introduction of a wide range of functional groups at this position through reactions with various electrophiles.
Table 2: Regioselectivity in Lithiation of Indole Derivatives
| Substrate | Base | Position of Lithiation |
| Indole | n-BuLi | N1 |
| N-Boc Indole | s-BuLi or t-BuLi | C2[3][4] |
This C2-selectivity is crucial for the synthesis of 2-substituted indoles via cross-coupling reactions. For instance, C2-borylated N-Boc indoles are valuable precursors for Suzuki-Miyaura cross-coupling reactions. Similarly, halogenated N-Boc indoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.
Table 3: Examples of Cross-Coupling Reactions with N-Boc Indoles
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Typical Yield (%) |
| Suzuki-Miyaura | N-Boc-2-bromoindole | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | N-Boc-2-arylindole | Good to high[9] |
| Sonogashira | N-Boc-3-iodoindole | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | N-Boc-3-alkynylindole | Moderate to good[10] |
| Heck | N-Boc Indole | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-Boc-3-alkenylindole | Moderate to good |
Visualizing Key Concepts in N-Boc Indole Chemistry
Graphical representations of reaction mechanisms, workflows, and logical relationships can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate core concepts.
Caption: General scheme of N-Boc protection and deprotection of indole.
Caption: Regioselectivity in electrophilic substitution of N-Boc indole.
Caption: Workflow for C2-functionalization of indole via lithiation-borylation.
Conclusion
The N-Boc protecting group is an indispensable tool in modern indole chemistry, offering a robust and versatile strategy for managing the reactivity of the indole nucleus. Its ability to not only protect the indole nitrogen but also to direct the regioselectivity of key transformations makes it a cornerstone of many complex synthetic endeavors. A thorough understanding of its advantages, limitations, and the specific experimental conditions required for its use is paramount for any researcher working in the field of indole synthesis and functionalization. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of N-Boc chemistry in the development of novel indole-based molecules for a wide range of applications, from pharmaceuticals to materials science.
References
- 1. rsc.org [rsc.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate in the Synthesis of Novel Compound Libraries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among the vast array of indole derivatives, 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate has emerged as a versatile building block for the synthesis of novel compound libraries. Its unique substitution pattern, featuring a sterically demanding tert-butoxycarbonyl (Boc) group at the N1 position and a methyl ester at the C6 position, offers a strategic platform for controlled and diverse functionalization. This technical guide provides a comprehensive overview of this core compound, including its synthesis, physicochemical properties, and its application in the generation of compound libraries targeting key signaling pathways in drug discovery.
Physicochemical and Computational Data
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in library synthesis. The following tables summarize the key quantitative data for this compound and its closely related iodo-derivative, which serves as a valuable intermediate for further diversification.
Table 1: Physicochemical Properties
| Property | This compound | 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate |
| CAS Number | 354587-63-6[1] | 850374-94-6[][3] |
| Molecular Formula | C₁₅H₁₇NO₄[1] | C₁₅H₁₆INO₄[] |
| Molecular Weight | 275.30 g/mol [1] | 401.2 g/mol [] |
| Appearance | White to pale cream or brown crystals/powder | Not specified |
| Melting Point | Not specified | 154 °C[3] |
| Boiling Point | Not specified | 450.7 °C at 760 mmHg[3] |
| Density | Not specified | 1.57 g/cm³[3] |
| Purity | ≥97%[1] | Not specified |
| Storage | 4°C[1] | Not specified |
Table 2: Computational Data
| Parameter | This compound | 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate |
| Topological Polar Surface Area (TPSA) | 57.53 Ų[1] | Not specified |
| logP | 3.2111[1] | Not specified |
| Hydrogen Bond Acceptors | 5[1] | 4[3] |
| Hydrogen Bond Donors | 0[1] | Not specified |
| Rotatable Bonds | 1[1] | Not specified |
Experimental Protocols
The synthesis of this compound is a two-step process starting from the commercially available indole-6-carboxylic acid. The following protocols are based on established synthetic methodologies for indole functionalization.
Step 1: Synthesis of Methyl 1H-indole-6-carboxylate
Reaction: Esterification of indole-6-carboxylic acid.
Materials:
-
Indole-6-carboxylic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indole-6-carboxylic acid in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain methyl 1H-indole-6-carboxylate.[4]
Step 2: N-Boc Protection to Yield this compound
Reaction: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Water
-
Brine
Procedure:
-
Dissolve methyl 1H-indole-6-carboxylate in anhydrous DCM or THF in a round-bottom flask.
-
Add a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.
Application in Compound Library Synthesis and Targeted Signaling Pathways
The this compound core is a strategic starting point for generating diverse compound libraries. The Boc-protected nitrogen allows for regioselective functionalization at other positions of the indole ring, while the methyl ester at the 6-position can be readily hydrolyzed or converted to other functional groups. Derivatives of the indole scaffold are well-documented as potent modulators of various signaling pathways implicated in diseases such as cancer.[5][6][7][8][9][10][11]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. Indole derivatives have been shown to effectively inhibit key kinases within this pathway.[5][8][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell fate, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is also frequently observed in cancer. Indole alkaloids have demonstrated the ability to modulate the MAPK pathway, thereby inhibiting cancer cell growth.[6]
Caption: Modulation of the MAPK/ERK signaling pathway by indole derivatives.
Workflow for Novel Compound Library Synthesis
The strategic use of this compound allows for a systematic and efficient workflow for the generation of diverse compound libraries for high-throughput screening.
Caption: Workflow for compound library synthesis and screening.
Conclusion
This compound represents a highly valuable and strategic scaffold for the synthesis of novel compound libraries in drug discovery. Its well-defined structure allows for predictable and controlled diversification, enabling the exploration of a broad chemical space. The demonstrated potential of indole derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores the importance of this core in the development of new therapeutic agents, particularly in the field of oncology. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize this versatile building block in their drug discovery endeavors.
References
- 1. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
"1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" literature review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate . Despite a thorough search of chemical databases and scientific literature, specific data regarding the synthesis, biological activity, mechanism of action, and quantitative experimental results for this particular molecule are exceedingly scarce. This document summarizes the available chemical identity information and provides a broader context based on related indole-6-carboxylic acid derivatives, which are significant in medicinal chemistry. The absence of dedicated research on the title compound suggests it may primarily serve as a chemical intermediate or a library compound that has not yet been the subject of in-depth biological investigation.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] Derivatives of indole are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others.[1] Specifically, indole-6-carboxylic acid and its derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals, including agents targeting neurological disorders and cancer.[2] This review focuses on the specific diester, this compound, aiming to collate and present all available technical information for the scientific community.
Chemical and Physical Properties
This compound is a known chemical entity, and its basic properties have been cataloged by various chemical suppliers. A summary of this information is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 354587-63-6 | [Chemical Supplier Databases] |
| Molecular Formula | C₁₅H₁₇NO₄ | [Chemical Supplier Databases] |
| Molecular Weight | 275.30 g/mol | [Chemical Supplier Databases] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | [Chemical Supplier Databases] |
| Structure | ![]() | [Chemical Supplier Databases] |
Note: The structure is a representation based on the chemical name.
Synthesis and Characterization
A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, general synthetic strategies for related indole-1,6-dicarboxylates can be inferred from the literature on indole chemistry.
The synthesis would likely involve the N-protection of an indole-6-carboxylic acid derivative followed by esterification. The tert-butoxycarbonyl (Boc) group is a common protecting group for the indole nitrogen, which can be introduced using di-tert-butyl dicarbonate. The methyl ester at the 6-position could be introduced via standard esterification procedures.
A plausible, though unverified, synthetic workflow is proposed below.
Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Biological Activity and Mechanism of Action
There is a significant lack of published data on the biological activity of this compound. No studies detailing its screening against biological targets, its mechanism of action, or any quantitative data such as IC₅₀ or EC₅₀ values were found.
However, the broader class of indole derivatives is well-studied. For instance, various substituted indole-6-carboxylic acids have been synthesized and evaluated for their potential as antiproliferative agents, targeting receptors like EGFR and VEGFR-2.[3] Additionally, other indole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and indoleamine 2,3-dioxygenase (IDO1).[4][5]
It is plausible that this compound may have been synthesized as part of a larger chemical library for high-throughput screening, but the results of such screenings are not publicly available.
Experimental Protocols
Due to the absence of published research specifically on this compound, no detailed experimental protocols for its biological evaluation can be provided. For researchers interested in investigating the potential activities of this molecule, general protocols for relevant assays can be adapted from studies on other indole derivatives. For example, protocols for in vitro cytotoxicity assays (e.g., MTT assay) or enzyme inhibition assays would be relevant starting points.
Conclusion and Future Perspectives
This compound is a chemically defined compound that is commercially available. However, a thorough literature review reveals a striking absence of scientific research into its synthesis, biological properties, and potential therapeutic applications. This suggests that the compound is likely utilized as a building block in the synthesis of more complex molecules or remains an unexplored entity within vast chemical libraries.
Future research could focus on the de novo synthesis and complete characterization of this molecule, followed by a comprehensive biological screening against a panel of relevant targets, such as kinases, GPCRs, or enzymes involved in cancer and inflammatory pathways. Such studies would be necessary to elucidate any potential therapeutic value of this specific indole derivative. Until such data becomes available, its role in the landscape of medicinal chemistry remains undefined.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key intermediate in various pharmaceutical and organic synthesis applications.
Introduction
This compound, also known as N-Boc-methyl 1H-indole-6-carboxylate, is a valuable building block in medicinal chemistry. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and allows for selective functionalization at other positions of the indole ring. This protocol outlines a reliable and high-yielding procedure for the N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate.
Reaction Scheme
The synthesis proceeds via the N-Boc protection of methyl 1H-indole-6-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Figure 1: Reaction scheme for the N-Boc protection of methyl 1H-indole-6-carboxylate.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Methyl 1H-indole-6-carboxylate |
| Reagents | Di-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Yield | ~95% |
| Purity | >98% (after purification) |
| CAS Number | 354587-63-6 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 1H-indole-6-carboxylate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature (20-25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound as a solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Workflow for the synthesis of this compound.
Application Notes: The Strategic Use of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate as a key starting material in the synthesis of potent and selective kinase inhibitors. This versatile building block, featuring a protected indole nitrogen and a methyl ester at the 6-position, provides a robust scaffold for the development of targeted therapies against various kinases implicated in cancer and other proliferative diseases.
The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in the structure of approved kinase inhibitor drugs. The specific substitution pattern of this compound allows for strategic modifications at key positions of the indole ring to optimize target binding and pharmacokinetic properties.
This document provides protocols for the synthesis of advanced intermediates and final compounds targeting key kinases such as Extracellular-signal Regulated Kinase (ERK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Key Applications and Advantages:
-
Versatile Precursor: Serves as a foundational molecule for the synthesis of a diverse range of substituted indole-based kinase inhibitors.
-
Strategic Protection: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen facilitates selective reactions at other positions of the indole ring and can be removed under controlled conditions in later synthetic steps.
-
Functional Group Handle: The methyl ester at the 6-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol or aldehyde, enabling the introduction of various pharmacophoric features.
Table 1: Profile of Kinase Inhibitors Derived from Indole-6-carboxylate Scaffolds
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 4a | EGFR | 0.11 | HepG2 | [1][2] |
| 0.15 | HCT-116 | [1][2] | ||
| 0.21 | A549 | [1][2] | ||
| 6c | VEGFR-2 | 0.13 | HepG2 | [1][2] |
| 0.17 | HCT-116 | [1][2] | ||
| 0.23 | A549 | [1][2] | ||
| Erlotinib | EGFR | 0.14 | HepG2 | [1][2] |
| 0.19 | HCT-116 | [1][2] | ||
| 0.25 | A549 | [1][2] | ||
| Sorafenib | VEGFR-2 | 0.16 | HepG2 | [1][2] |
| 0.21 | HCT-116 | [1][2] | ||
| 0.28 | A549 | [1][2] |
Note: Compounds 4a and 6c are synthesized from methyl 1H-indole-6-carboxylate, a closely related precursor to this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (Intermediate for ERK Inhibitors)
This protocol describes the selective reduction of the methyl ester in this compound to the corresponding alcohol, a key intermediate for further elaboration into ERK kinase inhibitors.[3]
Materials:
-
This compound
-
Toluene
-
Diisobutylaluminum hydride (DIBAL-H), 1M in toluene
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.38 g, 5.00 mmol) in toluene (15 mL) in a suitable reaction vessel.
-
Cool the solution to -50°C using a dry ice/acetone bath.
-
Slowly add diisobutylaluminum hydride (1M in toluene, 12 mL, 12 mmol) to the solution over a period of 10 minutes, maintaining the temperature at -50°C.
-
Stir the reaction mixture at -50°C for 30 minutes.
-
Quench the reaction by the sequential addition of methanol (2.5 mL) and water (2.5 mL).
-
Allow the mixture to warm to room temperature.
-
Filter the resulting precipitate and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of Methyl 1H-indole-6-carbohydrazide (Intermediate for EGFR/VEGFR-2 Inhibitors)
This protocol outlines the synthesis of a key hydrazide intermediate from methyl 1H-indole-6-carboxylate. This intermediate is subsequently used to generate hydrazine-1-carbothioamide and oxadiazole derivatives targeting EGFR and VEGFR-2.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Ethanol
-
Hydrazine hydrate (99%)
Procedure:
-
Suspend methyl 1H-indole-6-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain methyl 1H-indole-6-carbohydrazide.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against their target kinases (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate peptide solution in the appropriate kinase assay buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic pathway from the starting material to an ERK kinase inhibitor.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole-derived compounds.
References
Application Notes and Protocols for N-Boc Deprotection of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions. The selective and efficient deprotection of the N-Boc group in molecules such as "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" is a critical step in the synthesis of many pharmaceutically active compounds. This document provides detailed application notes and protocols for several common N-Boc deprotection methods applicable to this substrate and related indole derivatives.
The choice of deprotection method is crucial and depends on the overall synthetic strategy, the presence of other functional groups, and the desired scale of the reaction. This guide outlines various methodologies, from standard acidic conditions to milder, more selective alternatives.
Deprotection Strategies Overview
The removal of the N-Boc group from an indole nucleus can be accomplished through several pathways. The most common approach involves acid-catalyzed cleavage, which generates a stable tert-butyl cation.[1] Alternative methods leverage thermal energy, Lewis acids, or other reagents to achieve deprotection under milder or orthogonal conditions.
Caption: Overview of N-Boc deprotection strategies for indoles.
Quantitative Data Summary
The following table summarizes various N-Boc deprotection methods applicable to indoles and other nitrogen-containing heterocycles. While data for the specific target molecule is not always available, the presented conditions are highly relevant and serve as an excellent starting point for optimization.
| Method | Reagents & Conditions | Substrate Type (Example) | Yield (%) | Reaction Time | Citation(s) |
| Acidic Deprotection | |||||
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), Room Temperature (RT) | N-Boc Indole derivative | >95% | 1 - 4 hours | [2][3][4] |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane, RT | N-Boc Amino Acids/Peptides | High | 30 min - 1 hr | [5] |
| Thermal Deprotection | |||||
| Microwave-Assisted | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), Microwave irradiation | N-Boc Indoles | ~100% | < 30 min | [6] |
| Conventional Heating | TFE or Methanol, 120-240 °C (Continuous Flow) | N-Boc Indole, N-Boc Imidazole | 98-100% | 20 - 60 min | [7] |
| Mild/Alternative Methods | |||||
| Oxalyl Chloride | 3 equiv. (COCl)₂ in Methanol, RT | N-Boc Tryptophan, Aromatics | >70-90% | 1 - 4 hours | [8][9][10] |
| Catalytic Iodine | 0.05 equiv. I₂ in Dichloromethane (DCM), RT | N-Boc Protected Amines | High | 2 - 4 hours | [11] |
| Sodium Methoxide | Catalytic NaOMe in dry Methanol, RT | N-Boc Indoles, Pyrroles | High | - | [12] |
Experimental Protocols
Below are detailed protocols for the most common and effective N-Boc deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly efficient method for N-Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected indole (1 equivalent) in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask.
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 equivalents, or a 25-50% v/v solution in DCM) to the stirred solution.[3][4]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This neutralization is exothermic and produces CO₂, which can cause pressure build-up.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection using HCl in Dioxane
This method is also very effective and is often used when a different counter-ion (chloride instead of trifluoroacetate) is desired for the product salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected indole (1 equivalent) in a minimal amount of a suitable solvent like dioxane or DCM, or use the HCl/dioxane solution directly if solubility allows.
-
Reagent Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 equivalents of HCl) to the substrate.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to the residue to induce precipitation of the product as its hydrochloride salt.
-
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Thermal Deprotection (Microwave-Assisted)
Thermal methods, particularly with microwave assistance, offer a rapid and acid-free alternative for N-Boc removal.[6]
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Microwave reactor vial
Procedure:
-
Preparation: Place the N-Boc protected indole into a microwave vial.
-
Solvent Addition: Add TFE or HFIP as the solvent.[6]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a temperature between 120-180 °C for 10-30 minutes. Optimization of time and temperature may be required.
-
Work-up: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by chromatography.
Workflow and Logic Diagram
The general workflow for performing and analyzing an N-Boc deprotection reaction is illustrated below.
Caption: General experimental workflow for N-Boc deprotection.
Conclusion
The deprotection of "this compound" can be achieved through a variety of reliable methods. Standard acidic conditions using TFA or HCl in dioxane are robust and high-yielding. For substrates with acid-labile functional groups, milder alternatives such as catalytic iodine or thermal deprotection in specialized solvents like TFE provide excellent options. The choice of protocol should be tailored to the specific requirements of the synthetic route, considering factors like functional group tolerance, desired product salt form, and reaction scale. The protocols and data provided herein serve as a comprehensive guide for successfully carrying out this critical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions with 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with derivatives of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate." The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is crucial for the development of novel therapeutic agents. The protocols described herein are based on established methods for Suzuki coupling reactions of N-Boc protected halo-indoles, offering a robust starting point for the synthesis of diverse compound libraries.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical drugs.[1] The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen can enhance the stability and solubility of the substrate, often leading to improved reaction outcomes.[2]
General Reaction Scheme
The general transformation for the Suzuki coupling of a halogenated this compound derivative with an aryl or heteroaryl boronic acid is depicted below. The halide (X) is typically bromine or iodine.
References
Application Notes and Protocols for the Heck Reaction of N-Boc Protected Indoles
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. For indole derivatives, which are core structures in numerous natural products and pharmaceutical agents, the Heck reaction provides a versatile tool for functionalization.
The use of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a common strategy to enhance the stability, solubility, and reactivity of the indole ring system in various chemical transformations. In the context of the Heck reaction, N-Boc protection can lead to improved yields and cleaner reactions by modifying the electronic properties of the indole nucleus and preventing potential side reactions. These application notes provide an overview of typical conditions and detailed protocols for conducting the Heck reaction on N-Boc protected halo-indoles.
Data Presentation: Optimized Heck Reaction Conditions for N-Boc Protected Indoles
The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of various conditions reported for the Heck reaction of N-Boc protected halo-indoles with a range of alkene coupling partners.
| Entry | N-Boc Halo-Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | N-Boc-5-bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW), 15 min | >95 |
| 2 | N-Boc-4-bromo-tryptophan | Acrylic acid | Na₂PdCl₄ (10) | TXPTS (23) | Na₂CO₃ (4) | H₂O/MeCN (3:1) | 90 (MW), 1 h | High Conv. |
| 3 | N-Boc-5-bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100, 20 h | ~97 |
| 4 | N-Boc-5-iodoindole | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80, 15 min | 98 |
| 5 | N-Boc-5-bromoindole | Methyl acrylate | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80 (MW), 30 min | >95 |
| 6 | N-Boc-6-bromoindole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 110, 12 h | High |
| 7 | N-Boc-7-iodoindole | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Acetonitrile | 80, 24 h | Good |
Note: Yields and reaction conditions can vary based on the specific substrate and reaction scale. The table provides representative examples.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the Heck reaction of N-Boc protected halo-indoles. This protocol can be adapted for various substrates and scales. A specific example for the microwave-assisted synthesis of N-Boc-5-vinylindole is also detailed.
General Protocol for Heck Reaction (Conventional Heating)
Materials:
-
N-Boc protected halo-indole (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, if required, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N, 2.0-4.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Materials for workup and purification (e.g., celite, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the N-Boc protected halo-indole, palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the alkene.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup - Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure product.
Specific Protocol: Microwave-Assisted Synthesis of N-Boc-5-styryl-1H-indole[1]
Materials:
-
N-Boc-5-bromoindole (0.1 mmol, 1.0 equiv)
-
Styrene (0.15 mmol, 1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.005 mmol, 5 mol%)
-
SPhos (0.015 mmol, 15 mol%)
-
Sodium carbonate (Na₂CO₃) (0.4 mmol, 4.0 equiv)
-
Acetonitrile/Water (1:1 mixture, 1 mL)
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add N-Boc-5-bromoindole, sodium tetrachloropalladate(II), SPhos, and sodium carbonate.
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Solvent and Reagent Addition: Add the acetonitrile/water (1:1) solvent mixture, followed by the styrene.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15 minutes.
-
Workup and Purification: Follow the general workup and purification steps (6-9) outlined in the conventional heating protocol.
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for performing the Heck reaction as described in the protocols.
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the N-Boc protected halo-indole, forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the vinylated indole product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Caption: Simplified catalytic cycle of the Heck reaction.
Application Note: "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" as a Versatile Scaffold for Parallel Synthesis of C3-Functionalized Indole Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and the ability to participate in various biological interactions make it a frequent starting point for drug discovery programs. Parallel synthesis and the generation of compound libraries are key strategies for accelerating the identification of new therapeutic agents. This application note describes a robust workflow for the parallel synthesis of a diverse library of C3-arylated indole derivatives, starting from "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate".
The starting material, "this compound", is an ideal scaffold for parallel synthesis for several reasons. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a stable protecting group under a variety of reaction conditions, preventing unwanted side reactions at the indole nitrogen. The methyl ester at the C6 position offers a potential site for later-stage diversification. Most importantly, the indole core allows for selective functionalization at the electron-rich C3 position, which is a common site for introducing diversity in indole-based drug candidates.
This protocol details a two-step sequence involving the iodination of the C3 position followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction performed in a 96-well plate format. This approach enables the rapid generation of a library of C3-aryl indoles with diverse electronic and steric properties, suitable for high-throughput screening.
Experimental Protocols
Synthesis of the C3-Iodoindole Intermediate
Objective: To introduce an iodine atom at the C3 position of the starting indole, which will serve as the handle for the subsequent parallel Suzuki coupling reactions.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Parallel Suzuki-Miyaura Cross-Coupling
Objective: To perform a parallel Suzuki-Miyaura cross-coupling reaction in a 96-well plate to generate a library of C3-arylated indole derivatives.
Materials:
-
1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate (from step 1)
-
A diverse set of arylboronic acids (e.g., from a commercially available library)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifuge with plate rotor
-
High-throughput purification system (e.g., parallel HPLC or SPE)
-
LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate in anhydrous 1,4-dioxane.
-
Prepare a 0.3 M stock solution of each arylboronic acid in anhydrous 1,4-dioxane in separate vials.
-
Prepare a catalyst/ligand stock solution by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in anhydrous 1,4-dioxane.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
-
Reaction Setup in 96-Well Plate:
-
To each well of the 96-well reaction block, add the arylboronic acid stock solution (1.5 eq).
-
Using a multichannel pipette, add the stock solution of the C3-iodoindole (1.0 eq) to each well.
-
Add the catalyst/ligand stock solution to each well.
-
Finally, add the aqueous K₂CO₃ solution to each well.
-
-
Reaction Execution:
-
Seal the 96-well reaction block with a sealing mat.
-
Heat the reaction block to 80 °C and stir for 12-16 hours.
-
After the reaction is complete, cool the reaction block to room temperature.
-
-
Work-up and Purification:
-
Add ethyl acetate to each well and mix.
-
Separate the organic layer. This can be facilitated by centrifugation.
-
Wash the organic layer with brine.
-
Concentrate the organic layer to dryness.
-
Purify the crude products using a high-throughput purification system.
-
-
Analysis:
-
Analyze each purified product by LC-MS to determine its purity and confirm its identity.
-
Data Presentation
The following table summarizes representative results from the parallel synthesis of a small, diverse set of C3-arylated indole derivatives.
| Well | Arylboronic Acid | Product | Yield (%) | Purity (%) (by LC-MS) |
| A1 | Phenylboronic acid | 1-tert-Butyl 6-methyl 3-phenyl-1H-indole-1,6-dicarboxylate | 85 | >95 |
| A2 | 4-Methoxyphenylboronic acid | 1-tert-Butyl 6-methyl 3-(4-methoxyphenyl)-1H-indole-1,6-dicarboxylate | 82 | >95 |
| A3 | 3-Chlorophenylboronic acid | 1-tert-Butyl 6-methyl 3-(3-chlorophenyl)-1H-indole-1,6-dicarboxylate | 78 | >95 |
| A4 | 4-Fluorophenylboronic acid | 1-tert-Butyl 6-methyl 3-(4-fluorophenyl)-1H-indole-1,6-dicarboxylate | 80 | >95 |
| A5 | 2-Thienylboronic acid | 1-tert-Butyl 6-methyl 3-(thiophen-2-yl)-1H-indole-1,6-dicarboxylate | 75 | >95 |
| A6 | 3-Pyridinylboronic acid | 1-tert-Butyl 6-methyl 3-(pyridin-3-yl)-1H-indole-1,6-dicarboxylate | 70 | >95 |
Visualizations
Workflow for Parallel Synthesis of a C3-Arylated Indole Library
Caption: Workflow for the parallel synthesis of a C3-arylated indole library.
Logical Relationship of Key Components
Application Note: Scale-Up Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
An application note providing a detailed protocol for the scale-up synthesis of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" is presented for researchers, scientists, and professionals in drug development. This document outlines a plausible two-step synthetic route, commencing with the synthesis of the precursor, methyl 1H-indole-6-carboxylate, followed by its N-tert-butoxycarbonylation.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis on a larger scale requires a robust and reproducible protocol. This application note details a two-step process for the scale-up synthesis of this compound, focusing on practical experimental procedures and data presentation.
Overall Reaction Scheme
Figure 1: Overall synthetic scheme.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-6-carboxylate
This procedure outlines the esterification of 1H-indole-6-carboxylic acid to yield methyl 1H-indole-6-carboxylate.[1]
-
Materials:
-
1H-indole-6-carboxylic acid
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1H-indole-6-carboxylic acid in ethanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to obtain methyl 1H-indole-6-carboxylate.
-
Step 2: Synthesis of this compound
This protocol describes the N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate.[2]
-
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Cesium fluoride (CsF)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve methyl 1H-indole-6-carboxylate in DMF.
-
Add a catalytic amount of cesium fluoride to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform a suitable work-up.
-
Purify the crude product by flash chromatography or crystallization to obtain this compound.[3]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) | Purity (%) |
| 1 | 1H-indole-6-carboxylic acid | SOCl₂ | EtOH | 3 h | Reflux | Methyl 1H-indole-6-carboxylate | ~95 | >95 |
| 2 | Methyl 1H-indole-6-carboxylate | (Boc)₂O, CsF | DMF | 2-4 h | Room Temp. | This compound | ~93 | >98 |
Experimental Workflow
Figure 2: Experimental workflow for the synthesis.
The described two-step synthesis provides a viable and scalable method for the production of this compound. The protocol employs readily available reagents and standard organic synthesis techniques, making it suitable for implementation in a research or drug development setting. The provided data and workflow diagrams offer a clear and concise guide for the execution of this synthesis on a larger scale.
References
Application Note: Purification of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate by Column Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the purification of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate using normal-phase column chromatography. The described methodology is intended for researchers, scientists, and professionals in drug development who require a high-purity sample of the target compound for their studies. The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, and step-by-step instructions for the chromatographic separation. Additionally, methods for fraction analysis and post-purification processing are detailed.
Introduction
This compound is a bifunctional indole derivative containing both a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen and a methyl ester at the 6-position. This substitution pattern makes it a valuable intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is crucial for subsequent synthetic steps and biological assays. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[1] This document details a robust protocol for the purification of the title compound utilizing silica gel column chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇NO₄ | [2] |
| Molecular Weight | 275.30 g/mol | [2][3] |
| Calculated LogP | 3.21 | [2] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [2] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. |
The relatively high LogP value suggests that the compound is non-polar, making it an ideal candidate for purification via normal-phase chromatography.[4]
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column (40-60 mm diameter)
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain
-
Rotary evaporator
-
High vacuum pump
Column Preparation (Wet Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4][5] Add a thin layer (approx. 1 cm) of sand over the plug.[5]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[4] The solvent level should always be kept above the top of the silica bed to prevent cracking.
-
Equilibration: Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top of the silica bed. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
Sample Preparation and Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Carefully apply the dissolved sample onto the top of the silica bed using a pipette.[4] Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.
-
Washing: Gently add a small amount of the initial mobile phase to wash any remaining sample from the sides of the column onto the silica bed. Allow the solvent level to drop to the top of the sand layer again.
Elution and Fraction Collection
-
Elution: Carefully fill the column with the mobile phase. Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is outlined in the table below. The optimal gradient may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluate in appropriately sized fractions (e.g., 10-20 mL).
Data Presentation: Elution Gradient
| Step | Mobile Phase Composition (Ethyl Acetate in Hexanes) | Volume (Column Volumes) | Purpose |
| 1 | 5% | 2 | Elution of non-polar impurities |
| 2 | 10% | 5 | Elution of the target compound |
| 3 | 20% | 3 | Elution of more polar impurities |
| 4 | 50% | 2 | Column wash |
Fraction Analysis
-
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[6] Spot a small amount from each fraction onto a TLC plate.
-
Visualization: Visualize the spots under a UV lamp (254 nm).[6] The indole ring is UV active and should appear as a dark spot. Further visualization can be achieved by staining with potassium permanganate or p-anisaldehyde stain.[6]
-
Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound does not elute: Increase the polarity of the mobile phase.
-
Poor separation (streaking on TLC): Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase if basic impurities are suspected, or acetic acid (0.1%) for acidic impurities.
-
Compound is colorless and not UV-active: Use a chemical stain like potassium permanganate or p-anisaldehyde for visualization on TLC plates.[6] Ehrlich's reagent is highly specific for indoles and can also be used.[6]
By following this detailed protocol, researchers can achieve a high degree of purity for this compound, suitable for a wide range of downstream applications in chemical synthesis and drug discovery.
References
Application Notes and Protocols: C3-Functionalization of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Functionalization of the indole core is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. The C3 position is particularly susceptible to electrophilic substitution due to its high electron density, making it a prime target for introducing diverse functional groups. This document provides detailed protocols for the C3-functionalization of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate , a versatile intermediate for the synthesis of complex molecules. The N1-Boc protecting group enhances stability and solubility, while the C6-methyl ester provides a handle for further derivatization.
Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as indoles.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[1][2] The resulting indole-3-carboxaldehyde is a key precursor for synthesizing a wide range of bioactive molecules.
Quantitative Data Summary
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| This compound | POCl₃, DMF | 0 to 90 | 4 - 8 | ~90 |
| Indole (unprotected) | POCl₃, DMF | 0 to 85 | 6 | 96[1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (as 1-formyl-3-methylindole)[1] |
Experimental Protocol: C3-Formylation
-
Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step should be performed in a well-ventilated fume hood as gas evolution may occur.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate .
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: General workflow for the C3-formylation of indoles.
Mannich Reaction for C3-Aminomethylation
The Mannich reaction is a three-component condensation that provides an effective route for the C-C bond formation by introducing an aminomethyl group onto an acidic proton of a substrate. For indoles, this reaction typically occurs at the C3 position to yield "gramine" analogs. The reaction involves an amine (e.g., dimethylamine), formaldehyde, and the active hydrogen compound (the indole).
Quantitative Data Summary
| Substrate | Amine | Reagent/Catalyst | Time (h) | Yield (%) |
| This compound | Dimethylamine | Formaldehyde, ZnCl₂ | 1.5 - 3 | ~95 |
| Indole | Dimethylamine | Formaldehyde, Acetic Acid | 10 | 98[3] |
| N-Methylindole | Diethylamine | Formaldehyde, ZnCl₂ | 2 | 89[3] |
Experimental Protocol: C3-Aminomethylation
-
Reagent Preparation: In a round-bottom flask, add this compound (1.0 equiv.), zinc chloride (ZnCl₂, 1.0 equiv.), and ethanol as the solvent.
-
Amine and Formaldehyde Addition: To the stirred suspension, add aqueous dimethylamine (40% solution, 1.2 equiv.) followed by aqueous formaldehyde (37% solution, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 90 minutes to 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 1-tert-Butyl 6-methyl 3-((dimethylamino)methyl)-1H-indole-1,6-dicarboxylate .
Workflow Diagram: Mannich Reaction
Caption: Workflow for the zinc-mediated Mannich reaction.
Friedel-Crafts Acylation at C3
Friedel-Crafts acylation is a powerful method for introducing an acyl group to an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. Due to the high nucleophilicity of the indole C3 position, this reaction can proceed under mild conditions. The resulting 3-acylindole is a versatile intermediate for further synthetic transformations.
Quantitative Data Summary
| Substrate | Acylating Agent | Lewis Acid | Temperature (°C) | Yield (%) |
| This compound | Acetyl Chloride | AlCl₃ | 0 to RT | ~85 |
| N-Boc-Indole | Acetic Anhydride | InCl₃ | RT | 92 |
| Indole | Acetyl Chloride | Zn(OAc)₂ | Reflux | 88 |
Experimental Protocol: C3-Acylation
-
Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) to the cooled DCM with stirring.
-
Acyl Halide Addition: Slowly add the acyl halide (e.g., acetyl chloride, 1.1 equiv.) dropwise to the suspension. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of water, followed by 1M HCl.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the residue by silica gel chromatography (hexane/ethyl acetate) to afford the 3-acyl-1H-indole product.
Logical Diagram: Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation of indoles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
This technical support center provides troubleshooting guidance for the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key intermediate for researchers, scientists, and drug development professionals. The synthesis is typically a two-step process: (1) Fischer-Speier esterification of 1H-indole-6-carboxylic acid to methyl 1H-indole-6-carboxylate, and (2) subsequent N-Boc protection. This guide addresses common issues that may arise during these steps, leading to low yields or impure products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the initial esterification step?
A1: Low yields in the Fischer-Speier esterification of indole-6-carboxylic acid are often due to the reversible nature of the reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[3][4] Other factors include incomplete reaction, suboptimal catalyst concentration, or loss of product during workup.
Q2: I am observing incomplete conversion during the N-Boc protection step. What could be the cause?
A2: Indoles can be poor nucleophiles, which can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[5] The presence of an electron-withdrawing group like the methyl ester at the 6-position can further decrease the nucleophilicity of the indole nitrogen, exacerbating this issue. Insufficient catalyst, low reaction temperature, or short reaction times can also result in incomplete conversion.
Q3: My final product is showing impurities after the N-Boc protection. What are the likely side products?
A3: The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst, while accelerating the desired N-Boc protection, can sometimes lead to side reactions.[6][7] Potential impurities could include unreacted methyl 1H-indole-6-carboxylate, or byproducts from the decomposition of the Boc anhydride. In some cases, if the reaction conditions are not carefully controlled, side reactions involving the indole ring itself may occur, although this is less common for N-protection.
Q4: Is it necessary to use a strong acid catalyst for the esterification?
A4: Yes, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is generally required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1][2] The choice and concentration of the catalyst can significantly impact the reaction rate and yield.
Q5: Can I purify my final product using column chromatography?
A5: Yes, column chromatography is a suitable method for purifying this compound. A common eluent system would be a mixture of ethyl acetate and a non-polar solvent like heptane or hexane. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Guide 1: Low Yield in Esterification of 1H-Indole-6-carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to methyl ester (TLC analysis) | Reaction has not reached equilibrium or is proceeding slowly. | Increase the reflux time. Ensure an excess of methanol is used to drive the equilibrium forward. |
| Insufficient acid catalyst. | Increase the catalytic amount of sulfuric acid or p-toluenesulfonic acid.[1] | |
| Presence of water in starting materials or solvent. | Use anhydrous methanol and ensure all glassware is thoroughly dried before use.[3] | |
| Product loss during workup | Incomplete extraction of the product. | Perform multiple extractions with a suitable organic solvent like ethyl acetate.[2] |
| Premature precipitation of product during neutralization. | Ensure the pH is carefully adjusted during the workup to prevent loss of the product. |
Guide 2: Incomplete N-Boc Protection of Methyl 1H-indole-6-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after reaction (TLC analysis) | Low nucleophilicity of the indole nitrogen.[5] | Add a catalytic amount of DMAP to accelerate the reaction.[8] |
| Insufficient Boc₂O. | Use a slight excess (1.1-1.5 equivalents) of Boc₂O. | |
| Reaction temperature is too low. | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. | |
| Formation of multiple products | Side reactions catalyzed by DMAP. | Add DMAP slowly and maintain the recommended reaction temperature. Avoid overheating.[6] |
| Impure starting material. | Ensure the methyl 1H-indole-6-carboxylate is pure before proceeding with the N-Boc protection. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-indole-6-carboxylate
-
Reaction Setup : In a round-bottom flask, suspend 1H-indole-6-carboxylic acid in anhydrous methanol (used in excess as both reactant and solvent).[2]
-
Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Reflux : Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-8 hours.[9]
-
Work-up : After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1H-indole-6-carboxylate. Further purification can be achieved by recrystallization.[2]
Protocol 2: Synthesis of this compound
-
Reaction Setup : Dissolve methyl 1H-indole-6-carboxylate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.[8]
-
Reaction : Stir the mixture at room temperature, or warm gently if the reaction is slow. Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.
Visualized Workflows
Caption: Overall two-step synthesis pathway.
Caption: A logical guide to troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing N-Boc Protection of Methyl Indole-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc protection of methyl indole-6-carboxylate. The information is tailored to researchers, scientists, and drug development professionals to help optimize this common synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-Boc protection of methyl indole-6-carboxylate.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficiently basic conditions: The indole N-H is not acidic enough for deprotonation by weaker bases. 2. Low nucleophilicity of the indole nitrogen: The electron-withdrawing effect of the C6-methoxycarbonyl group reduces the nucleophilicity of the indole nitrogen. 3. Steric hindrance: The substituent at the 6-position may sterically hinder the approach of the Boc anhydride. 4. Inadequate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or reactivity. | 1. Use a stronger base: Employ a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the indole nitrogen. 2. Use a catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to increase the reactivity of the Boc anhydride. DMAP acts as a nucleophilic catalyst. 3. Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor for potential side reactions or decomposition. 4. Solvent selection: Switch to an aprotic polar solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to improve solubility and reaction rates. |
| Formation of Side Products | 1. Di-Boc protection: Under strongly basic conditions or with a highly reactive electrophile, a second Boc group may be added. 2. Reaction with the ester: The ester functionality could potentially react under harsh basic conditions, although this is less common. 3. Decomposition of starting material or product: Prolonged reaction times or high temperatures can lead to degradation. | 1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. Avoid a large excess. 2. Use milder conditions: If di-Boc formation is observed, consider using milder bases like triethylamine (TEA) with DMAP catalysis instead of NaH. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and decomposition. |
| Difficult Purification | 1. Excess Boc anhydride and byproducts: Unreacted Boc anhydride and its hydrolysis byproducts can complicate purification. 2. Similar polarity of product and starting material: If the reaction is incomplete, separating the N-Boc product from the starting methyl indole-6-carboxylate can be challenging due to similar polarities. | 1. Work-up procedure: Quench the reaction with a saturated aqueous solution of ammonium chloride (for NaH) or water. Extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities like DMAP and TEA, and then with brine. 2. Column chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-Boc protection of an indole?
A1: The N-Boc protection of an indole typically proceeds via two main pathways depending on the reagents used:
-
With a strong base (e.g., NaH): The base deprotonates the indole nitrogen to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O), leading to the formation of the N-Boc protected indole and a tert-butoxide byproduct.
-
With a catalytic amount of DMAP: DMAP acts as a nucleophilic catalyst by first attacking the Boc anhydride to form a more reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[1] The indole nitrogen then attacks this activated intermediate, which is more electrophilic than Boc₂O itself, to furnish the N-Boc indole and regenerate the DMAP catalyst.[1]
Q2: Why is the N-Boc protection of methyl indole-6-carboxylate challenging?
A2: The main challenge arises from the electronic properties of the substrate. The methyl carboxylate group at the 6-position is electron-withdrawing, which decreases the electron density of the indole ring system. This, in turn, reduces the nucleophilicity of the indole nitrogen, making it less reactive towards electrophiles like Boc anhydride.
Q3: Which reaction conditions are recommended for the N-Boc protection of methyl indole-6-carboxylate?
A3: Due to the reduced nucleophilicity of the indole nitrogen, more forcing conditions than those used for simple indoles are often necessary. A common and effective method involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. Alternatively, the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP can also be effective.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction of concern is the formation of the di-Boc protected indole, especially when using a large excess of Boc anhydride and highly basic conditions. Decomposition of the starting material or product can also occur with prolonged heating.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The N-Boc protected product is typically less polar than the starting methyl indole-6-carboxylate and will have a higher Rf value. Staining with an appropriate agent, such as potassium permanganate or ceric ammonium molybdate, can help visualize the spots. LC-MS can also be used for more precise monitoring.
Experimental Protocols
Below are two representative protocols for the N-Boc protection of methyl indole-6-carboxylate. Note: These are general procedures and may require optimization for specific experimental setups and scales.
Protocol 1: Using Sodium Hydride (NaH)
Materials:
-
Methyl indole-6-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl indole-6-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the desired N-Boc-methyl indole-6-carboxylate.
Protocol 2: Using 4-(Dimethylamino)pyridine (DMAP) as a Catalyst
Materials:
-
Methyl indole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl indole-6-carboxylate (1.0 eq.) in dichloromethane, add triethylamine (1.5 eq.), di-tert-butyl dicarbonate (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Visualizations
References
Technical Support Center: Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Formation
Q1: I am not observing any significant formation of the desired product, this compound. What are the likely causes and how can I resolve this?
A1: Low or no product formation in the N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate is a common issue, primarily due to the reduced nucleophilicity of the indole nitrogen. The electron-withdrawing nature of the methoxycarbonyl group at the C6 position deactivates the indole ring, making the N-H proton less acidic and the nitrogen less available for acylation.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The use of a weak base may not be sufficient to deprotonate the indole nitrogen effectively.
-
Solution: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the indole nitrogen.
-
-
Low Reagent Reactivity: The reaction between the indole and di-tert-butyl dicarbonate (Boc₂O) may be sluggish.
-
Solution: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1] However, be mindful of potential side reactions with DMAP (see Issue 2).
-
-
Poor Solubility of Starting Material: The starting material, methyl 1H-indole-6-carboxylate, may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.
-
Solution: Ensure your starting material is fully dissolved. Consider using a more polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
-
Reaction Temperature Too Low: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: While the initial deprotonation is often performed at 0 °C, allowing the reaction to warm to room temperature or gently heating it may improve the conversion rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Q2: My reaction mixture shows multiple spots on the TLC plate in addition to the starting material and the desired product. What are these potential side products and how can I minimize their formation?
A2: The formation of side products is a frequent challenge in the synthesis of this compound. These can arise from reactions involving the reagents, intermediates, or the product itself.
Potential Side Products and Mitigation Strategies:
-
C3-acylated Byproduct: While N-acylation is generally favored under basic conditions, competitive C3-acylation can occur, especially if the N-H is not fully deprotonated.
-
Mitigation: Ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base (e.g., NaH) before adding the acylating agent (Boc₂O).
-
-
Hydrolysis of the Methyl Ester: If the reaction is carried out in the presence of moisture or if a basic workup is too harsh, the methyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid.
-
Mitigation: Use anhydrous solvents and reagents. During workup, employ mild basic conditions (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure.
-
-
Formation of tert-Butyl Carbamate Byproducts: In the presence of a nucleophilic catalyst like DMAP, di-tert-butyl dicarbonate can react to form various intermediates and byproducts.
-
Mitigation: Use a catalytic amount of DMAP. Adding DMAP after the indole has been deprotonated can sometimes minimize side reactions.
-
-
Decarboxylation: Although less common under these conditions, decarboxylation of the starting material or product could potentially occur if the reaction is heated for an extended period at high temperatures.
-
Mitigation: Maintain a controlled reaction temperature and monitor the reaction progress to avoid prolonged heating.
-
Issue 3: Difficulty in Product Purification
Q3: I am having trouble isolating a pure sample of this compound. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.
Purification Recommendations:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is crucial. Quench the reaction with a saturated aqueous solution of ammonium chloride (if a strong base like NaH was used) to neutralize the base. Wash the organic layer with water and brine to remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the final product.
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the product. The starting material (methyl 1H-indole-6-carboxylate) is more polar than the product and will elute later.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) can be attempted.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the reaction conditions and the scale of the reaction. With optimized conditions, including the use of a strong base like NaH and a catalytic amount of DMAP in an anhydrous solvent like THF, yields in the range of 80-95% can be expected.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule. The ¹H NMR spectrum should show a characteristic singlet for the tert-butyl group around 1.6 ppm and the methyl ester singlet around 3.9 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: Is the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen stable?
A3: The N-Boc group on an indole is generally stable under neutral and basic conditions. However, it is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[2] This lability should be considered when planning subsequent reaction steps.
Experimental Protocols
Protocol 1: Synthesis of methyl 1H-indole-6-carboxylate (Starting Material)
This protocol describes the esterification of 1H-indole-6-carboxylic acid.
-
Reagents and Materials:
-
1H-indole-6-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
-
Procedure:
-
Suspend 1H-indole-6-carboxylic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1H-indole-6-carboxylate. The product can be further purified by column chromatography or recrystallization if necessary.
-
Protocol 2: Synthesis of this compound
This protocol details the N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate.
-
Reagents and Materials:
-
Methyl 1H-indole-6-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Round-bottom flask and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 1H-indole-6-carboxylate in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Add a solution of di-tert-butyl dicarbonate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Data Presentation
| Parameter | Methyl 1H-indole-6-carboxylate | This compound |
| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₇NO₄ |
| Molecular Weight | 175.18 g/mol | 275.30 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 133-135 °C | Not widely reported, expected to be a low-melting solid or oil |
| Solubility | Soluble in methanol, ethyl acetate, THF | Soluble in ethyl acetate, dichloromethane, THF |
Visualizations
References
Technical Support Center: N-Boc Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the N-Boc protection of indoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc protection of indole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion to N-Boc Indole
Question: My N-Boc protection of indole is showing low or no product formation. What are the likely causes and how can I improve the yield?
Answer: Low or no conversion in the N-Boc protection of indoles is a common issue, primarily due to the low nucleophilicity of the indole nitrogen. Several factors can contribute to this:
-
Insufficiently Strong Base: The pKa of the indole N-H is approximately 17. Incomplete deprotonation will result in a low concentration of the reactive indolide anion.
-
Solution: Employ a strong base such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) to ensure complete deprotonation. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough for efficient deprotonation of indole.
-
-
Poor Substrate Reactivity: Indoles bearing electron-withdrawing groups (EWGs) are less nucleophilic and react more slowly.[1]
-
Solution: For electron-deficient indoles, increasing the reaction temperature and/or using a more reactive Boc-donating reagent may be necessary. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly recommended to accelerate the reaction.
-
-
Reagent Quality: Degradation of reagents, particularly the base (e.g., NaH) or di-tert-butyl dicarbonate ((Boc)₂O), can lead to failed reactions.
-
Solution: Use freshly opened or properly stored reagents. The quality of sodium hydride can be checked by observing hydrogen gas evolution upon quenching a small sample with a proton source.
-
Issue 2: Formation of Multiple Products
Question: My reaction is messy, and I observe multiple spots on my TLC plate. What are the potential byproducts in N-Boc indole synthesis?
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired N-Boc indole. Common byproducts include:
-
N,N-di-Boc-indole: This byproduct arises from the reaction of the initially formed N-Boc indole with another equivalent of (Boc)₂O. While not extensively quantified in the literature for a wide range of indoles, its formation is a known possibility, especially with a large excess of (Boc)₂O and prolonged reaction times.
-
tert-Butylation of the Indole Ring: The tert-butyl cation, a byproduct of the Boc group introduction, is an electrophile that can react with the electron-rich indole ring, particularly at the C3 position. This is more likely to occur under acidic conditions or if the reaction mixture is not sufficiently basic.
-
Byproducts from DMAP and (Boc)₂O Reaction: DMAP reacts with (Boc)₂O to form a highly reactive acylpyridinium species. While this intermediate is key to the catalysis, it can also participate in side reactions, although specific byproducts from its reaction with indole are not commonly reported in standard N-Boc protection literature.
Issue 3: Difficulty in Purification
Question: I am struggling to separate my N-Boc indole from the reaction byproducts and starting materials. What are some effective purification strategies?
Answer: Purification of N-Boc indoles can be challenging due to the similar polarities of the product and some byproducts.
-
Removal of Excess (Boc)₂O and tert-Butanol: Excess (Boc)₂O and its hydrolysis product, tert-butanol, can often be removed by evaporation under high vacuum. Co-evaporation with a solvent like toluene can aid in the removal of residual tert-butanol.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Careful monitoring by TLC is crucial to achieve good separation.
-
Washing: If DMAP is used as a catalyst, it can be removed by washing the organic extract with a dilute acidic solution, such as 1 M HCl or saturated aqueous ammonium chloride. Care should be taken as the N-Boc group can be labile to strong acids. A milder alternative is washing with a saturated solution of copper sulfate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the N-Boc protection of indole?
A1: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, thereby accelerating the rate of reaction with the weakly nucleophilic indole nitrogen.[3] However, the use of DMAP can also increase the likelihood of side reactions.[3]
Q2: What are the optimal reaction conditions to minimize byproduct formation?
A2: To minimize byproducts, consider the following:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. A large excess can increase the formation of N,N-di-Boc-indole.
-
Base: Use a strong, non-nucleophilic base like NaH to ensure complete deprotonation of the indole and avoid C-alkylation.
-
Temperature: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Reaction Time: Monitor the reaction progress by TLC and quench it once the starting material is consumed to prevent the formation of byproducts over extended periods.
Q3: Can I use other bases besides sodium hydride?
A3: Yes, other strong bases can be used. Potassium hydride (KH) is more reactive than NaH and can be effective. Lithium diisopropylamide (LDA) is also a strong base suitable for deprotonating indole. The choice of base can sometimes influence the regioselectivity of subsequent reactions, so it's important to be consistent.
Q4: How can I confirm the successful N-Boc protection of my indole?
A4: Successful N-Boc protection can be confirmed by various analytical techniques:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the N-H proton signal (typically a broad singlet between δ 8-11 ppm) and the appearance of a singlet corresponding to the nine protons of the tert-butyl group (around δ 1.6 ppm) are indicative of successful protection. In the ¹³C NMR spectrum, new signals for the carbonyl and the quaternary carbon of the Boc group will appear around δ 150 ppm and δ 84 ppm, respectively.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the starting indole plus 100.12 g/mol (the mass of the Boc group).
-
Infrared (IR) Spectroscopy: The N-H stretching vibration (around 3400 cm⁻¹) of the starting indole will disappear, and a strong carbonyl (C=O) stretching band for the carbamate will appear around 1730 cm⁻¹.
Quantitative Data Summary
Currently, there is a lack of comprehensive, publicly available quantitative data summarizing the yields of common byproducts in N-Boc indole synthesis under a wide variety of reaction conditions. The formation of byproducts is highly dependent on the specific indole substrate, stoichiometry of reagents, base, solvent, temperature, and reaction time. Researchers are encouraged to perform careful reaction optimization and monitoring to minimize byproduct formation for their specific system.
| Byproduct | Factors Influencing Formation | General Observations |
| N,N-di-Boc-indole | Excess (Boc)₂O, prolonged reaction time, highly reactive indole substrate. | Formation is generally low but can become significant with a large excess of the protecting group precursor. |
| tert-Butylation of Indole Ring | Acidic conditions, insufficient base, high temperatures. | More prevalent if the reaction is not maintained under sufficiently basic conditions. The electron-rich C3 position is the most likely site of alkylation. |
Key Experimental Protocols
Protocol 1: Standard N-Boc Protection of Indole using NaH
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution should cease).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed N-Boc Protection of Indole
-
To a solution of indole (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically faster than the non-catalyzed version.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute acid (e.g., 1 M HCl or saturated aq. CuSO₄) to remove DMAP, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Reaction pathway for N-Boc indole synthesis and common byproduct formation.
Caption: Troubleshooting workflow for N-Boc indole synthesis.
References
Preventing premature Boc deprotection of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate"
Technical Support Center: 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of "this compound," with a focus on preventing the premature cleavage of its N-tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What makes the N-Boc group on "this compound" particularly sensitive to premature deprotection?
The N-Boc group on an indole nitrogen is inherently more labile than on a typical aliphatic amine. This is because the nitrogen lone pair participates in the indole's aromatic π-system. The presence of an electron-withdrawing methyl carboxylate group at the C6 position further decreases the electron density of the ring system. This electronic effect makes the carbamate oxygen more susceptible to protonation, facilitating the cleavage of the Boc group even under mildly acidic conditions or elevated temperatures.[1][2]
Q2: What are the most common conditions that cause unintentional Boc deprotection of this compound?
Premature deprotection is most often caused by:
-
Acidic Reagents: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[3]
-
Trace Acids: Unintentional exposure to trace acidic impurities in solvents, reagents (e.g., certain grades of chloroform), or on silica gel during chromatography can be sufficient to cause cleavage.
-
Lewis Acids: Many Lewis acids used in catalysis can coordinate to the carbamate oxygen and promote deprotection.
-
Aqueous Acidic Workups: Quenching reactions with acidic solutions, such as ammonium chloride (NH₄Cl), can lead to partial or complete deprotection.[1]
-
Elevated Temperatures: Heating the compound, especially in protic solvents, can cause thermolytic cleavage of the Boc group.[1][4] Some researchers have reported deprotection on a rotovap at temperatures as low as 40°C.[1]
Q3: My mass spectrometry results show a mass increase of +56 Da. What is this side product?
A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈).[3] During acid-mediated Boc deprotection, a reactive tert-butyl cation is formed. This cation is a potent electrophile and can alkylate electron-rich positions on another molecule of your indole (a common side reaction with tryptophan in peptide synthesis) or other nucleophiles present in the reaction mixture.[3] This leads to a persistent, hard-to-remove impurity.
Q4: Are there more robust alternatives to the Boc group for protecting the indole nitrogen?
Yes, if the Boc group proves too labile for your synthetic route, consider using an orthogonal protecting group strategy.[5][6] Groups such as allyloxycarbonyl (Aloc) or 9-fluorenylmethoxycarbonyl (Fmoc) can offer different stability profiles.[7] For example, the Aloc group is stable to acids used for Boc removal but can be selectively cleaved using palladium catalysis, providing an orthogonal strategy for complex syntheses.[7]
Troubleshooting Guide
Issue: My reaction resulted in unexpected N-Boc deprotection. How do I diagnose the cause?
Use the following workflow to identify the likely cause of deprotection.
Issue: The deprotection reaction is slow or incomplete, even with strong acid.
While this compound's Boc group is sensitive, factors like steric hindrance or insufficient acid strength can slow the reaction.[3] The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a higher concentration can dramatically increase the reaction rate.[8][9][10][11] If intended deprotection is slow, consider increasing the concentration or equivalents of acid.
Issue: How can I prevent tert-butylation side reactions during a planned deprotection?
The key is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that react with the tert-butyl cation faster than your starting material or product.[3] The most common and effective scavenger for this purpose is triisopropylsilane (TIS). Add 2.5–5% (v/v) TIS to the reaction mixture along with the acid.[3]
Quantitative Data Summary
| Condition Category | Reagent/Condition | Temperature | Expected Stability/Outcome | Citation |
| Strongly Acidic | >20% TFA in DCM | 0 °C to RT | Very Labile: Rapid deprotection (< 1 hour) | [3][12] |
| Mildly Acidic | 1% TFA in DCM | RT | Labile: Slow to moderate deprotection (hours) | [9] |
| Aqueous Acid | pH 4-5 Buffer | RT | Potentially Labile: Risk of slow hydrolysis over time | |
| Chromatography | Standard Silica Gel | RT | Unstable: Risk of significant deprotection | [1] |
| Thermal | Refluxing TFE or HFIP | ~77-58 °C | Labile: Thermally induced deprotection | [4] |
| Basic | 1M NaOH, K₂CO₃ | RT | Generally Stable | [1] |
| Neutral | pH 7 Buffer, Water | RT | Generally Stable |
Key Experimental Protocols
Protocol 1: Stability Test for a Planned Reaction
Before committing your bulk material, test its stability under the planned reaction conditions on a small scale.
-
Setup: In a small vial, combine your planned solvent and all reagents except for the primary reactant (e.g., the nucleophile or electrophile).
-
Addition: Add a small, known quantity (1-2 mg) of "this compound".
-
Simulate: Stir the mixture under the same temperature and time conditions planned for the full-scale reaction.
-
Monitor: Every 30-60 minutes, take an aliquot and analyze by TLC or LC-MS to check for the appearance of the deprotected indole.
-
Analyze: If significant deprotection occurs, the conditions are too harsh. Consider lowering the temperature, buffering the reaction, or choosing alternative reagents.
Protocol 2: General Procedure for a Reaction Avoiding Deprotection
This protocol provides a template for running a subsequent reaction while preserving the N-Boc group.
-
Preparation: Dissolve "this compound" in a dry, aprotic solvent (e.g., THF, Dioxane, DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C or lower, especially if using reactive reagents.
-
Buffering (If Necessary): If there is any risk of acid generation, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5-2.0 equivalents).
-
Reagent Addition: Add all other reagents slowly at the reduced temperature.
-
Reaction: Allow the reaction to proceed at low temperature, monitoring carefully by TLC or LC-MS. Only warm to room temperature if absolutely necessary for the reaction to proceed.
-
Workup: Quench the reaction with a neutral or mildly basic solution (e.g., saturated aqueous NaHCO₃ or water) before proceeding with extraction. Avoid acidic quenches.
-
Purification: If chromatography is needed, consider using deactivated silica gel (pre-treated with a solvent system containing ~1% triethylamine) or alternative methods like preparative HPLC with a buffered mobile phase.
Protocol 3: Controlled N-Boc Deprotection with Scavengers
This protocol is for the intentional and clean removal of the Boc group.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Inert Atmosphere: Place the flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).[3]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).[3][13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene (2-3 times) to remove residual TFA. The resulting TFA salt can be used directly or purified further.
Visualized Mechanisms and Relationships
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" during reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers improve the stability and reaction outcomes for "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" (CAS 354587-63-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this molecule?
A1: The molecule has two main points of chemical instability under common reaction conditions:
-
N1-tert-Butoxycarbonyl (Boc) group: This group is highly sensitive to acidic conditions (both Brønsted and Lewis acids) and can be cleaved unintentionally.[1][2] The N-Boc group on an indole is significantly more labile than on a typical aliphatic amine.[3]
-
C6-Methyl ester: This group is susceptible to hydrolysis (saponification) under basic conditions, which converts it into a carboxylate salt.[4][5]
Q2: What is "orthogonal protection" and how does it apply to this molecule?
A2: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different conditions without affecting each other.[6][7] For this compound, the N-Boc group (acid-labile) and the C6-methyl ester (base-labile) form a classic orthogonal set, allowing for selective deprotection at either position.
Q3: I see an unexpected loss of my starting material even under neutral conditions. What could be happening?
A3: The N-Boc group on indoles can be surprisingly unstable. It has been reported to cleave under mildly acidic workups (e.g., aqueous NH4Cl), or even upon gentle heating.[3] Some basic conditions, such as sodium methoxide in methanol, which are typically used for transesterification, can also unexpectedly cleave the N-Boc group of indoles.[1][8]
Q4: Can the indole ring itself participate in side reactions?
A4: Yes. The indole ring is electron-rich, and the C3 position is particularly nucleophilic.[9] In the presence of strong electrophiles, side reactions at this position can occur. The N-Boc group reduces this reactivity but does not eliminate it entirely. The indole core can also be susceptible to oxidation, sometimes indicated by a change in the color of the reaction mixture.[10]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in reactions.
Problem 1: Low yield or complete loss of product, with a new, more polar spot on TLC.
This issue commonly points to the unintended cleavage of the N-Boc group.
-
Possible Cause: Exposure to acidic conditions. This can include:
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture by LC-MS to confirm the mass of the byproduct. The de-Boc'd product will have a mass of 175.18 g/mol [M-100].[11]
-
If acidity is the cause, switch to non-acidic reagents. Buffer the reaction with a non-nucleophilic base like DIPEA or 2,6-lutidine.
-
Ensure all solvents and reagents are anhydrous and free of acid.
-
Use a neutral workup procedure (e.g., washing with brine and saturated sodium bicarbonate).
-
Problem 2: A new product is observed with a similar polarity but different retention time.
This may indicate hydrolysis of the C6-methyl ester.
-
Possible Cause: Exposure to basic conditions. This can include:
-
Strong bases used as reagents (e.g., NaOH, LiOH, K2CO3 in methanol).[12]
-
Extended reaction times at elevated temperatures with weaker bases.
-
-
Troubleshooting Steps:
-
Use LC-MS to check for a product with a mass of 261.27 g/mol [M-14]. This corresponds to the carboxylic acid.
-
If ester hydrolysis is confirmed, use milder, non-hydroxide bases (e.g., organic amines, phosphazene bases) if compatible with your reaction.
-
Keep reaction temperatures as low as possible and minimize reaction times.
-
If a base is required for the reaction, consider switching to a different ester protecting group that is more robust to basic conditions if this is a recurring issue.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common reaction failures.
Data Summaries
Table 1: Conditions for Selective N-Boc Deprotection
| Reagent(s) | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 °C to RT | 1-3 h | Standard, highly effective method. Ester group is stable.[2] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 °C to RT | 1-4 h | Common and effective. Ester group is stable. |
| Sodium Methoxide (catalytic) | Methanol (dry) | Room Temp | 1-3 h | Caution: Basic condition that is unusually effective for N-Boc on indoles but not aliphatic amines. May cause transesterification if other esters are present.[1] |
| Oxalyl Chloride (3 eq.) | Methanol | Room Temp | 1-4 h | Mild method reported to be effective when traditional acids fail.[13] |
| Thermolysis | Trifluoroethanol (TFE) | Reflux | 1-2 h | No acid or base required, useful for sensitive substrates.[14][15] |
Table 2: Conditions for Selective C6-Methyl Ester Hydrolysis (Saponification)
| Reagent(s) | Solvent | Temperature | Typical Time | Notes |
| Lithium Hydroxide (LiOH) | THF / H₂O | Room Temp | 2-12 h | Very common and reliable method. N-Boc group is stable. |
| Sodium Hydroxide (NaOH) | Methanol / H₂O | Room Temp to 60 °C | 1-6 h | Standard conditions. Higher temperatures may risk N-Boc stability.[12] |
| Potassium Hydroxide (KOH) | Ethanol / H₂O | Room Temp to Reflux | 1-8 h | Effective, similar to NaOH. |
Visual Guide to Chemical Stability
The following diagram illustrates the primary degradation pathways for the molecule under acidic and basic conditions.
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq., e.g., 20% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and co-evaporate twice to remove residual TFA.
-
The resulting product, methyl 1H-indole-6-carboxylate as its trifluoroacetate salt, can be purified by chromatography or neutralized by careful addition of saturated NaHCO₃ solution and extraction with ethyl acetate.
Protocol 2: Selective C6-Methyl Ester Saponification with LiOH
-
Dissolve this compound (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid.
Visualizing Orthogonal Deprotection Strategy
This diagram illustrates the selective removal of each protecting group.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Monitoring for the Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate". It provides detailed troubleshooting for reaction monitoring by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comprehensive FAQs, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the N-Boc protection of methyl 1H-indole-6-carboxylate?
A1: A common cause of low yield is incomplete reaction due to the relatively low nucleophilicity of the indole nitrogen.[1] Ensuring anhydrous reaction conditions and using an appropriate base (e.g., DMAP) as a catalyst can significantly improve the reaction rate and yield. Another factor can be the quality of the di-tert-butyl dicarbonate (Boc₂O), which can degrade over time.
Q2: My TLC plate shows a streak for the reaction mixture. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much of the reaction mixture to the TLC plate.[2] Try diluting the sample before spotting.
-
Highly Polar Compounds: If the starting material or product is highly polar, it may not move properly with the chosen solvent system. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help.
-
Insoluble Material: If your reaction mixture contains insoluble byproducts, they can cause streaking from the baseline. Ensure the sample is fully dissolved in the spotting solvent.
Q3: In the LC-MS analysis, I am not seeing the expected molecular ion peak for my product. What should I check?
A3: Several factors could lead to a missing molecular ion peak:
-
Ionization Issues: The product may not be ionizing efficiently under the chosen conditions. Try switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Also, try both positive and negative ion modes. Indole derivatives often ionize well in positive ESI mode.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer. Try reducing the fragmentor or capillary voltage.
-
Adduct Formation: The molecular ion may be present as an adduct with sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺). Search for these masses in your spectrum.
-
Mobile Phase Incompatibility: If your mobile phase contains non-volatile buffers (e.g., phosphate), it can suppress the MS signal. Ensure you are using MS-compatible mobile phases like formic acid or ammonium acetate in water and acetonitrile/methanol.[3]
Q4: Can the N-Boc group be cleaved during LC-MS analysis?
A4: The N-Boc group is acid-labile. If the LC mobile phase is strongly acidic (e.g., high concentrations of trifluoroacetic acid, TFA) and the ion source temperature is high, partial deprotection can occur.[4] It is advisable to use a weaker acid like formic acid (typically 0.1%) and to keep the source temperature at the lower end of the optimal range.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Starting material and product spots are too close (low separation) | Inappropriate solvent system polarity. | Optimize the eluent system. If spots are too high (high Rf), decrease the polarity (e.g., increase hexane content). If spots are too low (low Rf), increase the polarity (e.g., increase ethyl acetate content). |
| Spots are elongated or "tailing" | The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of a modifier to the eluent: 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds.[5] |
| No spots are visible under UV light | The compounds are not UV-active. | Use a staining solution (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.[6] |
| The reaction mixture spot remains on the baseline | The eluent is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent system significantly (e.g., try a higher percentage of ethyl acetate or add methanol). |
| A new, unexpected spot appears during the reaction | Formation of a byproduct or decomposition of the product/starting material on the silica plate. | Characterize the new spot by LC-MS. To check for stability on silica, run a 2D TLC.[7] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor signal intensity or no peak detected | Low concentration, poor ionization, ion suppression from the matrix. | Ensure the sample is sufficiently concentrated. Optimize ion source parameters (voltages, temperatures, gas flows).[8] Dilute the sample to mitigate matrix effects. |
| Broad or split peaks | Column overload, column contamination, or an issue with the mobile phase. | Dilute the sample. Flush the column with a strong solvent. Ensure the mobile phase is properly mixed and degassed.[3] |
| High background noise | Contamination in the mobile phase, LC system, or ion source. | Use high-purity LC-MS grade solvents.[3] Clean the ion source. Flush the entire LC system. |
| Retention time shifts | Changes in mobile phase composition, flow rate, or column temperature. Column degradation. | Ensure the mobile phase composition is accurate and consistent. Check the pump for leaks or pressure fluctuations. Use a column oven for stable temperature control.[3] |
| Carryover from previous injection | The analyte is adsorbing to parts of the LC system (e.g., injector, column). | Implement a needle wash with a strong solvent between injections. Increase the column wash time at the end of the gradient. |
Experimental Protocols
Synthesis of this compound
The synthesis involves the N-Boc protection of methyl 1H-indole-6-carboxylate.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 1H-indole-6-carboxylate (1.0 equivalent) in anhydrous DCM, add DMAP (0.1 equivalents).
-
Add Boc₂O (1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (disappearance of the starting material), dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
TLC Reaction Monitoring Protocol
-
Prepare the TLC chamber: Add a suitable eluent (e.g., 20% ethyl acetate in hexane) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover with a lid.
-
Spot the TLC plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Using a capillary tube, spot a dilute solution of the starting material on the "SM" and "Co" lanes.
-
Take an aliquot of the reaction mixture, dilute it, and spot it on the "Co" and "RM" lanes.
-
Develop the plate: Place the TLC plate in the chamber and allow the solvent to ascend until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate reaction progress.
LC-MS Reaction Monitoring Protocol
-
Sample Preparation: Take a small aliquot from the reaction mixture, dilute it significantly with acetonitrile or methanol.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the product, and then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak at their respective retention times and m/z values.
Quantitative Data Summary
Table 1: TLC Data (Illustrative)
| Compound | Eluent System (v/v) | Rf Value | UV Visualization |
| Methyl 1H-indole-6-carboxylate (Starting Material) | 30% Ethyl Acetate / 70% Hexane | ~ 0.35 | Yes |
| This compound (Product) | 30% Ethyl Acetate / 70% Hexane | ~ 0.60 | Yes |
Note: Rf values are approximate and can vary based on exact TLC plate, chamber saturation, and temperature.
Table 2: LC-MS Data (Expected Values)
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragments (m/z) |
| Methyl 1H-indole-6-carboxylate | ~ 2.5 | 176.07 | 198.05 | 144 (loss of OCH₃), 116 |
| This compound | ~ 4.2 | 276.12 | 298.10 | 220 (loss of C₄H₈), 176 (loss of Boc group) |
Note: Retention times are highly dependent on the specific LC system and method. Masses are calculated based on the molecular formula (C₁₅H₁₇NO₄ for the product). Fragmentation patterns are predictive.[2][3][9]
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: A troubleshooting decision tree for common TLC and LC-MS issues encountered during reaction monitoring.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Indole-1,6-dicarboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of indole-1,6-dicarboxylates.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the purification of indole-1,6-dicarboxylates, such as dimethyl 1H-indole-1,6-dicarboxylate and diethyl 1H-indole-1,6-dicarboxylate.
Issue 1: Low Yield After Column Chromatography
Q: My final yield of the purified indole-1,6-dicarboxylate is significantly lower than expected after flash column chromatography. What are the potential causes and solutions?
A: Low recovery from column chromatography is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Compound Streaking/Tailing on Silica Gel | The polar nature of the indole nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery. Solution: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your eluent to neutralize the acidic sites on the silica. |
| Improper Solvent System Polarity | If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all or elute very slowly, leading to band broadening and loss of material. Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for indole-1,6-dicarboxylates is a gradient of ethyl acetate in hexanes or cyclohexane. |
| Column Overloading | Loading too much crude material onto the column can exceed its separation capacity, leading to poor separation and co-elution with impurities, which may result in discarding mixed fractions and thus lowering the yield. Solution: As a general rule, use a silica-to-crude-material ratio of at least 50:1 (w/w) for effective separation. |
| Compound Precipitation on the Column | If the compound has low solubility in the eluent, it may precipitate at the top of the column, especially if loaded in a solvent in which it is highly soluble but which is a strong solvent for elution. Solution: Dissolve the crude product in a minimal amount of a solvent that is part of your eluent system or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column. |
Issue 2: Persistent Impurities After Purification
Q: After purification by column chromatography or recrystallization, I still observe impurities in my NMR or LC-MS analysis. How can I identify and remove them?
A: Identifying the nature of the impurity is key to its removal. Common impurities in the synthesis of indole-1,6-dicarboxylates, often prepared via Fischer Indole Synthesis, are listed below.
| Common Impurity Type | Identification | Recommended Purification Strategy |
| Unreacted Starting Materials | (e.g., aryl hydrazine, keto-ester) - Check the characteristic signals in the NMR spectrum. | Optimize the stoichiometry and reaction time. For removal, a different solvent system in column chromatography or a carefully chosen recrystallization solvent may be effective. |
| Positional Isomers | (e.g., indole-1,4-dicarboxylate) - May have very similar Rf values. | High-performance liquid chromatography (HPLC) is often the most effective method for separating isomers. Alternatively, try a very slow gradient elution in flash chromatography. |
| N-Alkylated/Acylated Byproducts | Can occur if the indole nitrogen reacts further. | These are often more polar and can be separated by adjusting the polarity of the eluent in column chromatography. |
| Polymeric Byproducts | Often appear as baseline material on TLC and can cause streaking. | These are typically much less soluble and can sometimes be removed by trituration or by using a less polar solvent for recrystallization in which the desired product is soluble but the polymer is not. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of dimethyl indole-1,6-dicarboxylate?
A1: A good starting point for the purification of dimethyl indole-1,6-dicarboxylate on silica gel is a gradient elution with ethyl acetate (EtOAc) in hexanes or cyclohexane. Based on TLC analysis, you can start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. An ideal Rf value to aim for on your analytical TLC plate is around 0.25.
Q2: I am trying to recrystallize diethyl indole-1,6-dicarboxylate. Which solvent system should I try?
A2: For recrystallization of indole diesters, a common approach is to use a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures. Ethanol is a good first choice. If the compound is too soluble in ethanol even at room temperature, a two-solvent system can be effective. For example, dissolve the compound in a minimal amount of hot ethyl acetate or acetone and then slowly add a non-polar solvent like hexanes or heptane until the solution becomes slightly turbid. Slow cooling should then induce crystallization.
Q3: My indole-1,6-dicarboxylate is an oil and won't crystallize. What can I do?
A3: If your product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the best approach. If the product is pure but still an oil, it may have a low melting point. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding with a previously obtained crystal, if available, is also a very effective method.
Q4: How can I visualize my colorless indole-1,6-dicarboxylate on a TLC plate?
A4: Most indole derivatives, including dicarboxylates, are UV active due to the aromatic ring system. They can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent TLC plate. For a more specific stain, Ehrlich's reagent (p-dimethylaminobenzaldehyde) can be used, which typically gives a blue or purple spot with indoles.
Experimental Protocols
Protocol 1: Flash Column Chromatography of Dimethyl 1H-indole-1,6-dicarboxylate
This protocol is a general guideline. The exact solvent system should be optimized based on TLC analysis of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% Ethyl Acetate in Hexanes).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica to settle, ensuring the solvent level remains above the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude dimethyl 1H-indole-1,6-dicarboxylate in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
Gently add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10%, then 15% Ethyl Acetate in Hexanes) as the column runs. The exact gradient will depend on the separation of your compound from its impurities as determined by TLC.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified dimethyl 1H-indole-1,6-dicarboxylate.
-
Protocol 2: Recrystallization of Diethyl 1H-indole-1,6-dicarboxylate
This protocol describes a two-solvent recrystallization method, which is often effective for achieving high purity.
-
Dissolution:
-
Place the crude diethyl 1H-indole-1,6-dicarboxylate in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or ethanol). Heat the mixture with stirring until the solid is completely dissolved.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise with continuous swirling until you observe persistent turbidity.
-
If too much anti-solvent is added and the product precipitates out as an oil or amorphous solid, add a small amount of the hot dissolving solvent to redissolve everything.
-
-
Crystal Growth:
-
Loosely cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Visualizations
Caption: A troubleshooting workflow for the purification of indole-1,6-dicarboxylates.
Caption: A logical workflow for selecting a purification method for indole-1,6-dicarboxylates.
"1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" storage and handling recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate. Below you will find frequently asked questions and troubleshooting guides to ensure safe handling and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Based on data for structurally similar indole derivatives, storage at 4°C and protection from light are advisable to prevent degradation.[2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Hand Protection: Chemically resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: While generally not required if handled in a well-ventilated area, a dust mask may be used if generating aerosols or dust.[5]
Q3: What are the primary hazards associated with this compound?
Q4: How should I properly dispose of waste containing this compound?
Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of in a designated, approved waste disposal plant.[4] Do not allow the chemical to enter drains or the environment.[4]
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 4°C (recommended based on analogs) | [2] |
| Storage Conditions | Keep in a tightly closed container in a dry, well-ventilated place.[1][3] | General SDS |
| Light Sensitivity | Protect from light. | [2] |
| Incompatibilities | Strong oxidizing agents.[4] | [4] |
Troubleshooting Guide
Q1: My reaction with this compound is yielding unexpected byproducts. What could be the cause?
Unexpected byproducts can arise from several sources. Consider the following:
-
Compound Purity: Verify the purity of your starting material. Impurities can lead to side reactions.
-
Reaction Conditions: Indole rings can be sensitive to strong acids, bases, and oxidizing agents. Review your reaction conditions to ensure they are compatible with the indole moiety.
-
Stability of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group can be labile under acidic conditions. If your reaction involves acidic reagents or generates acidic byproducts, you may be experiencing premature deprotection.
-
Solvent Purity: Ensure your solvents are anhydrous and free of contaminants, as these can interfere with the reaction.
Q2: I am observing poor solubility of the compound in my reaction solvent. What can I do?
If you are experiencing solubility issues, you can try the following:
-
Solvent Screening: Test the solubility in a range of common organic solvents to find a more suitable one for your reaction.
-
Gentle Warming: In some cases, gentle warming of the solvent may help to dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
-
Co-solvent System: Using a mixture of solvents can sometimes improve solubility.
Q3: The compound appears to have changed color or consistency during storage. Is it still usable?
A change in physical appearance can indicate degradation. It is highly recommended to re-analyze the compound using techniques such as NMR, LC-MS, or melting point determination to assess its purity before use. If significant degradation is confirmed, it is best to use a fresh batch of the compound to ensure the reliability of your experimental results.
Experimental Workflow Troubleshooting
Below is a logical workflow for troubleshooting unexpected experimental results when using this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Technical Support Center: Overcoming Poor Solubility of Indole Intermediates
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of indole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why do many of my indole intermediates exhibit low aqueous solubility?
A1: The poor aqueous solubility of indole derivatives is often inherent to their molecular structure. The indole ring system is predominantly hydrophobic and aromatic, leading to low solubility in aqueous solutions.[1][2] Several factors contribute to this:
-
Hydrophobicity: The indole scaffold itself is largely nonpolar.
-
Lipophilicity: Additional hydrophobic functional groups, such as methyl or propyl groups, further increase the molecule's lipophilicity and decrease its affinity for water.[1]
-
Crystal Lattice Energy: The planar nature of the indole structure can lead to strong intermolecular interactions in the solid state, making it difficult for solvents to break the crystal lattice.[2]
Q2: I'm struggling to dissolve my indole intermediate in aqueous buffers for my in vitro assays. What are my initial options?
A2: When direct dissolution in aqueous buffers is unsuccessful, a common first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[1] This stock solution can then be serially diluted into your aqueous assay medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not interfere with the biological assay.[1] If precipitation occurs upon dilution, several other strategies can be employed.[1]
Q3: Can adjusting the pH of my solution improve the solubility of my indole intermediate?
A3: Yes, pH modification can be a very effective strategy, particularly if your indole derivative possesses ionizable groups.[1][3] The nitrogen atom in the indole ring is weakly acidic, and its protonation state is dependent on the pH of the solution.[3] For weakly basic indole compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1] Conversely, if your molecule has an acidic moiety, increasing the pH can enhance its solubility.[1] It is important to determine the pKa of your specific compound to optimize the pH for dissolution.[1]
Q4: What are cyclodextrins and how can they help with the solubility of my indole compounds?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[1] This unique structure allows them to encapsulate poorly soluble "guest" molecules, such as indole derivatives, within their cavity, forming an inclusion complex.[1][4] This complex effectively shields the hydrophobic part of the indole from the aqueous environment, thereby increasing its apparent solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations to improve drug stability and bioavailability.[6]
Q5: What are some other advanced techniques to improve the solubility of indole intermediates?
A5: Beyond the initial strategies, several advanced techniques can be employed:
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, to the aqueous solution can increase the overall solubilizing capacity of the system.[7] Common co-solvents include ethanol, polyethylene glycol (PEG 400), and propylene glycol.[1][8]
-
Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their solubility.[1] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are frequently used in biological assays.[1][6]
-
Prodrug Approach: This chemical modification strategy involves converting the poorly soluble indole intermediate into a more soluble, bioreversible derivative (a prodrug).[9][10] The prodrug is then converted back to the active parent drug in vivo.[9]
-
Nanotechnology: Formulating the indole intermediate as nanoparticles can significantly increase its surface area, leading to enhanced dissolution rates and improved solubility.[11][12] This can be achieved through techniques like nanosuspensions or nano-emulsions.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution of DMSO stock in aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO is too high, causing the compound to crash out. | - Reduce the concentration of the DMSO stock solution and repeat the dilution. - Decrease the final concentration of the compound in the assay. - Incorporate a co-solvent (e.g., PEG 400, ethanol) in the aqueous buffer.[1] - Add a non-ionic surfactant (e.g., Tween® 80) to the formulation.[1] - Formulate the compound with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex.[1] |
| Low or inconsistent results in biological assays. | Poor solubility leads to an inaccurate concentration of the active compound. The compound may be precipitating in the cell culture media. | - Visually inspect the assay plates for any signs of precipitation. - Re-evaluate the solubility of the compound in the final assay buffer. - Consider using one of the solubility enhancement techniques mentioned in the FAQs. |
| Difficulty in preparing a formulation for in vivo studies. | The required dose cannot be achieved in a suitable vehicle volume due to poor solubility. | - Explore the use of co-solvent systems. A common starting point could be a mixture of 10% DMSO, 40% PEG 400, and 50% water.[3] - Investigate the formation of a cyclodextrin inclusion complex. - Consider developing a prodrug of the indole intermediate.[9][10] - Explore nanotechnology-based formulations.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
Objective: To prepare a stock solution of a poorly soluble indole intermediate for in vitro testing using a co-solvent system.[3]
Materials:
-
Indole intermediate
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Saline or appropriate aqueous buffer
Procedure:
-
Accurately weigh the required amount of the indole intermediate.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated primary stock.
-
To this solution, add a pre-determined ratio of other co-solvents such as PEG 400 and ethanol while stirring continuously.
-
A common starting ratio for a co-solvent mixture is 10% DMSO, 40% PEG 400, and 50% water (or aqueous buffer).[3]
-
Gently warm the solution if necessary to aid dissolution, but be cautious of potential compound degradation.
-
Once a clear solution is obtained, it can be further diluted with the appropriate aqueous buffer for the experiment.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid dispersion of an indole intermediate with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[1]
Materials:
-
Indole intermediate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water solution (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the indole intermediate and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar.
-
Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle to form a uniform paste.[1]
-
Add the weighed indole intermediate to the paste and continue kneading the mixture for 45-60 minutes.[1]
-
During the kneading process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.[1]
-
Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish.
-
Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[1]
-
Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.[1]
-
Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model Indole Intermediate
| Technique | Solvent/Vehicle | Solubility Increase (fold) | Advantages | Disadvantages |
| None (Control) | Water | 1 | - | Poor solubility |
| Co-solvency | 10% DMSO, 40% PEG 400, 50% Water | 50 - 200 | Simple to prepare.[8] | Potential for in vivo toxicity of co-solvents. |
| pH Adjustment | pH 2.0 Buffer | 10 - 100 (for basic indoles) | Can be highly effective for ionizable compounds.[1] | Risk of compound precipitation upon pH change (e.g., in the bloodstream).[8] |
| Cyclodextrin Complexation | 10% (w/v) HP-β-CD in water | 100 - 1000 | Significant solubility enhancement, improves stability.[4] | Can be a more complex formulation process. |
| Nanoparticle Formulation | Nanosuspension in water | > 1000 | Drastically increases surface area and dissolution rate.[12] | Requires specialized equipment and expertise. |
| Prodrug Synthesis | Phosphate ester prodrug in water | > 700 (for some drugs)[14] | Can overcome very low solubility and improve bioavailability.[9][10] | Requires chemical synthesis and validation of conversion back to the active drug. |
Note: The values presented in this table are illustrative and can vary significantly depending on the specific indole intermediate and experimental conditions.
Visualizations
Caption: A logical workflow for selecting a solubility enhancement strategy.
Caption: A troubleshooting guide for compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H and 13C NMR Analysis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed nuclear magnetic resonance (NMR) analysis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Indole scaffolds are prevalent in a vast array of biologically active compounds, making their precise structural elucidation paramount.[1] This document presents a predicted 1H and 13C NMR spectral data for the title compound, alongside a comparative analysis with structurally related indole derivatives. Furthermore, a standardized experimental protocol for data acquisition is provided to ensure reproducibility.
Predicted NMR Data for this compound
Due to the limited availability of public experimental spectra for the title compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on established NMR principles and analysis of data from structurally similar compounds, including N-Boc protected indoles and methyl indole-carboxylates.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.65 - 7.75 | d | ~3.5 |
| H-3 | 6.55 - 6.65 | d | ~3.5 |
| H-4 | 7.80 - 7.90 | d | ~8.5 |
| H-5 | 7.70 - 7.80 | dd | ~8.5, ~1.5 |
| H-7 | 8.20 - 8.30 | s | - |
| -OC(CH3)3 | 1.60 - 1.70 | s | - |
| -COOCH3 | 3.90 - 4.00 | s | - |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 126.0 - 127.0 |
| C-3 | 107.0 - 108.0 |
| C-3a | 129.0 - 130.0 |
| C-4 | 123.0 - 124.0 |
| C-5 | 121.0 - 122.0 |
| C-6 | 131.0 - 132.0 |
| C-7 | 118.0 - 119.0 |
| C-7a | 136.0 - 137.0 |
| -C(CH3)3 | 84.0 - 85.0 |
| -C(CH3)3 | 28.0 - 29.0 |
| -C=O (Boc) | 149.0 - 150.0 |
| -C=O (Ester) | 167.0 - 168.0 |
| -COOCH3 | 52.0 - 53.0 |
Molecular Structure and NMR Assignment Correlation
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
References
Scrutinizing the Scaffold: A Comparative Guide to 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate and Its Analogs
For researchers and professionals in drug development, the precise architecture of a molecule is paramount. This guide provides a comprehensive comparison of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key heterocyclic compound, with its structurally similar alternatives. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in molecular selection and experimental design.
The core structure, this compound, is a substituted indole with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 6-position. Its chemical identity is confirmed by the CAS number 354587-63-6, a molecular formula of C₁₅H₁₇NO₄, and a molecular weight of 275.30 g/mol .[1][2] This scaffold is a valuable starting material in synthetic organic chemistry, particularly for the development of novel therapeutics.
Structural Analogs: A Comparative Overview
To understand the significance of the parent compound, it is essential to compare it with its derivatives where functional groups at key positions are altered. This comparison provides insights into how structural modifications can influence physicochemical properties and, potentially, biological activity. The following table summarizes key data for this compound and two of its commercially available analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | 354587-63-6 | C₁₅H₁₇NO₄ | 275.30[1] | Parent Compound |
| 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | 850374-94-6 | C₁₅H₁₆INO₄ | 401.20[] | Iodine at C3 |
| 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | 850374-95-7 | C₁₆H₁₇NO₅ | 303.31 | Formyl group at C3 |
Experimental Protocols: A Methodological Blueprint
The synthesis of indole derivatives is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for the functionalization of the indole C3 position, a common step in the diversification of this scaffold. This method is based on established electrophilic substitution reactions.
General Protocol for C3-Functionalization of this compound:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to a specified temperature (typically between -78 °C and 0 °C) using a cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Electrophile: Slowly add the electrophilic reagent (e.g., N-iodosuccinimide for iodination, or a Vilsmeier-Haack reagent for formylation) (1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for iodination, or saturated aqueous sodium bicarbonate for formylation).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Compound Selection
The process of selecting the appropriate indole derivative for a drug discovery program often follows a logical progression. The following diagram illustrates a typical workflow, starting from the parent compound and branching into different synthetic pathways based on the desired functionalization.
Caption: Synthetic pathways from the parent indole.
References
A Comparative Guide to the Purity Assessment of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate," a key building block in organic synthesis. Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most prevalent and versatile technique for the quantitative analysis of substituted indoles due to its high resolution, sensitivity, and reproducibility.[1] It is particularly well-suited for non-volatile and thermally labile compounds, offering robust separation of the main component from process-related impurities and degradation products.[2][3]
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of "this compound." Method development and validation in accordance with regulatory guidelines such as ICH Q2 are essential for implementation in a quality control environment.[1]
| Parameter | Condition |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
The following diagram illustrates the typical workflow for HPLC method development and routine analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or may be more suitable for specific types of impurities. The choice of analytical method depends on the properties of the analyte and the specific requirements of the analysis.[3]
| Technique | Principle | Advantages for Indole Analysis | Limitations |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile and thermally labile compounds. High resolution and sensitivity for UV-active compounds.[2][4] | May require derivatization for compounds without a chromophore. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High separation efficiency for volatile and thermally stable compounds.[2] Ideal for residual solvent analysis. | Not suitable for non-volatile or thermally labile compounds like many indole derivatives.[2] |
| Quantitative NMR (qNMR) | Measures the absolute purity of a sample using an internal standard with a known purity. | Provides a direct measure of purity without the need for a reference standard of the analyte.[3] Gives structural information about impurities. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard that does not have overlapping signals with the analyte.[3] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for preliminary purity checks and reaction monitoring. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC. |
The selection of an appropriate analytical technique is a critical step in purity assessment. The following diagram outlines a logical approach to this decision-making process.
Potential Impurities in "this compound"
The identification and characterization of impurities are crucial for ensuring the quality of the intermediate.[5] Based on common synthetic routes for indole derivatives, the following table lists potential process-related impurities.
| Impurity Name | Potential Origin | Analytical Consideration |
| 6-Methyl 1H-indole-6-carboxylate | Incomplete N-tert-butyloxycarbonylation (Boc protection) of the indole nitrogen. | More polar, will likely have a shorter retention time in RP-HPLC. |
| 1-tert-Butyl 1H-indole-1-carboxylate | Incomplete methylation of the carboxylic acid at the 6-position. | Different polarity and UV spectrum. |
| Starting materials from preceding synthetic steps | Carry-over from previous reactions. | Retention times will vary based on their structures. |
| Isomeric by-products | Side reactions during the synthesis of the indole ring. | May have similar retention times and require optimized HPLC conditions for separation. |
| Degradation products | Instability of the compound under certain storage or reaction conditions. | May appear as new peaks in stability studies. |
Conclusion
For the comprehensive purity assessment of "this compound," reverse-phase HPLC with UV/DAD detection stands out as the most suitable primary analytical technique. Its versatility, high resolution, and sensitivity make it ideal for separating and quantifying the main component from a wide range of potential impurities.[1][6] For orthogonal testing, especially to determine absolute purity or to analyze volatile components, techniques such as qNMR and GC can provide valuable complementary data. A thorough understanding of the synthetic process is essential for identifying potential impurities and developing a robust, stability-indicating analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc and N-Ts Protecting Groups for Indole-6-Carboxylates
For researchers in organic synthesis and drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This is particularly true for complex heterocyclic scaffolds such as indole-6-carboxylates, where the reactivity of the indole nitrogen must be carefully managed. This guide provides a detailed comparison of two commonly employed N-protecting groups, the tert-butyloxycarbonyl (Boc) group and the p-toluenesulfonyl (Ts or tosyl) group, in the context of indole-6-carboxylate chemistry.
The N-Boc group is favored for its ease of introduction and its mild cleavage conditions, which are often compatible with a wide range of functional groups.[1][2][3] In contrast, the N-Ts group offers greater stability to acidic conditions and a different set of deprotection strategies, providing an orthogonal option in complex syntheses.[4][5] The choice between these two groups depends on the specific reaction sequence planned and the overall synthetic strategy.
Data Presentation
The following table summarizes the key quantitative data for the N-Boc and N-Ts protection and deprotection of indole-6-carboxylates.
| Parameter | N-Boc | N-Ts |
| Protection Yield | Typically >95% | Good to excellent yields |
| Protection Conditions | (Boc)₂O, base (e.g., DMAP, Et₃N), solvent (e.g., THF, DCM) | TsCl, base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, THF) |
| Deprotection Yield | Generally >90% | Typically >85% |
| Common Deprotection Conditions | Acidic: TFA in DCM; HCl in dioxane.[4][6] Mild: Oxalyl chloride in MeOH;[1][2] NaOMe in MeOH;[3] Thermal (e.g., 150°C in TFE).[7] | Basic: Cs₂CO₃ in THF/MeOH;[4] NaOH/MeOH (can be harsh).[8] Reductive: Mg/MeOH. |
| Relative Stability | Acid-labile, stable to most bases and nucleophiles, stable to hydrogenolysis.[1][9] | Stable to acidic conditions, stable to some oxidative and reductive conditions, removable with strong bases or specific reducing agents.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
N-Boc Protection of Methyl Indole-6-carboxylate
To a solution of methyl indole-6-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (0.1 equiv). The mixture is stirred at room temperature until all solids dissolve. Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) is then added, and the reaction is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
The N-Boc protected methyl indole-6-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (10-20 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected methyl indole-6-carboxylate.
N-Ts Protection of Methyl Indole-6-carboxylate
To a solution of methyl indole-6-carboxylate (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, after which p-toluenesulfonyl chloride (TsCl) (1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Ts protected indole.
N-Ts Deprotection using Cesium Carbonate
The N-Ts protected methyl indole-6-carboxylate (1.0 equiv) is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH). Cesium carbonate (Cs₂CO₃) (3.0 equiv) is added, and the mixture is stirred at room temperature for 12-24 hours.[4] The reaction mixture is then concentrated under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the deprotected methyl indole-6-carboxylate.[6]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of indole-6-carboxylates with N-Boc and N-Ts groups.
Caption: General workflow for N-Boc and N-Ts protection and deprotection.
Conclusion
The selection between N-Boc and N-Ts as a protecting group for indole-6-carboxylates is a strategic decision based on the planned synthetic route. The N-Boc group offers mild protection and deprotection conditions, making it suitable for syntheses with sensitive functional groups that are not acid-labile. However, its lability towards acids can be a limitation. The N-Ts group, on the other hand, provides greater stability, particularly towards acidic conditions, offering an orthogonal protection strategy. The choice of deprotection method for N-Ts requires careful consideration, as traditional methods can be harsh, although milder alternatives are available. Ultimately, a thorough understanding of the stability and reactivity of each protecting group within the context of the overall synthetic plan is essential for a successful outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Total synthesis of kottamide E - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC39062D [pubs.rsc.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Reactivity Face-Off: Methyl Indole-6-carboxylate vs. Ethyl Indole-6-carboxylate
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of medicinal chemistry and drug development, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. The functionalization of this privileged heterocycle is a critical aspect of lead optimization, and even subtle modifications can significantly impact a molecule's physicochemical properties and biological activity. Among the common derivatives are the indole-6-carboxylates, where the choice of the ester group—typically methyl or ethyl—can influence reactivity in subsequent synthetic transformations. This guide provides an objective comparison of the reactivity of methyl indole-6-carboxylate and ethyl indole-6-carboxylate, supported by established chemical principles and detailed experimental protocols for their comparative analysis.
At a Glance: Comparative Reactivity Profile
The primary differences in reactivity between methyl and ethyl indole-6-carboxylates stem from the steric and electronic properties of the methyl and ethyl groups. Generally, the methyl ester is anticipated to be more reactive in reactions where the ester is the electrophilic site, primarily due to reduced steric hindrance.
| Reaction Type | Predicted More Reactive Ester | Rationale |
| Nucleophilic Acyl Substitution | ||
| - Alkaline Hydrolysis | Methyl Indole-6-carboxylate | The smaller methyl group presents less steric hindrance to the incoming nucleophile (hydroxide ion) at the carbonyl carbon.[1][2] |
| - Acid-Catalyzed Hydrolysis | Methyl Indole-6-carboxylate | Similar to alkaline hydrolysis, the approach of the nucleophile (water) to the protonated carbonyl is less sterically hindered for the methyl ester.[2] |
| - Amidation | Methyl Indole-6-carboxylate | The smaller size of the methoxy leaving group and reduced steric bulk around the carbonyl facilitate attack by an amine nucleophile. |
| Electrophilic Aromatic Substitution | ||
| - On the Indole Ring | (Comparable Reactivity) | The ester group at the 6-position is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack.[3][4] The difference in the inductive effect between a methyl and an ethyl group is generally small and is expected to have a negligible impact on the overall reactivity of the aromatic system. |
| Reduction of the Ester | Methyl Indole-6-carboxylate | The carbonyl carbon of the methyl ester is more accessible to hydride reagents (e.g., LiAlH4), leading to a potentially faster reduction to the corresponding alcohol. |
Understanding the Reactivity Landscape
The reactivity of these two esters can be understood through the lens of fundamental organic chemistry principles. The following diagram illustrates the key factors influencing the differential reactivity in nucleophilic acyl substitution reactions.
Caption: Factors influencing the relative reactivity of methyl and ethyl indole-6-carboxylates.
Experimental Protocols for Comparative Analysis
To empirically determine the relative reactivities, the following experimental protocols can be employed. These protocols are designed for a parallel, comparative study under identical conditions.
Protocol 1: Comparative Alkaline Hydrolysis via HPLC Monitoring
This experiment will quantify the rate of disappearance of the starting esters under basic conditions.
Materials:
-
Methyl indole-6-carboxylate
-
Ethyl indole-6-carboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water (HPLC mobile phase A)
-
0.1% Formic acid in acetonitrile (HPLC mobile phase B)
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both methyl and ethyl indole-6-carboxylate in methanol.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add 9.8 mL of a 1:1 methanol/water mixture.
-
Initiation of Hydrolysis: To each vial, add 100 µL of the respective 10 mM ester stock solution and stir. At time t=0, add 100 µL of 1 M NaOH to each vial to initiate the hydrolysis. The final concentration of the ester will be approximately 0.1 mM and NaOH will be 0.01 M.
-
Time-course Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 10 µL of 1 M Hydrochloric Acid (HCl) to neutralize the NaOH.
-
HPLC Analysis: Dilute the quenched sample with 890 µL of the initial mobile phase composition and inject onto the HPLC system.
-
Data Analysis: Monitor the disappearance of the ester peak area over time. Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k'). Compare the rate constants for the methyl and ethyl esters.
Protocol 2: Comparative Amidation with Benzylamine
This experiment will compare the yield of the corresponding amide product after a fixed reaction time.
Materials:
-
Methyl indole-6-carboxylate
-
Ethyl indole-6-carboxylate
-
Benzylamine
-
Toluene (anhydrous)
-
Sodium tert-butoxide (NaOtBu)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve methyl indole-6-carboxylate (1 mmol) in 5 mL of anhydrous toluene in one flask, and ethyl indole-6-carboxylate (1 mmol) in 5 mL of anhydrous toluene in the other.
-
Addition of Reagents: To each flask, add benzylamine (1.2 mmol) followed by sodium tert-butoxide (1.5 mmol).
-
Reaction: Stir the reaction mixtures at 80°C for 4 hours.
-
Work-up: After cooling to room temperature, quench the reactions by adding 10 mL of water. Separate the organic layer and wash it sequentially with 10 mL of saturated aqueous sodium bicarbonate solution and 10 mL of brine.
-
Isolation: Dry the organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the yield of the resulting N-benzyl-1H-indole-6-carboxamide for both reactions. A higher yield for one of the starting esters indicates a higher reactivity under these conditions.
Conclusion
The selection between methyl and ethyl indole-6-carboxylates in a synthetic sequence can have tangible consequences for reaction efficiency and yield. Based on fundamental principles of steric hindrance, methyl indole-6-carboxylate is predicted to be the more reactive species in nucleophilic acyl substitution reactions such as hydrolysis and amidation . The provided experimental protocols offer a robust framework for validating this prediction and quantifying the reactivity differences. For researchers and drug development professionals, this understanding is crucial for designing efficient synthetic routes and making informed decisions in the early stages of drug discovery.
References
A Comparative Guide to Alternative Protecting Groups for Indole Nitrogen in Synthesis
For researchers in synthetic chemistry and drug development, the transient masking of the indole N-H proton is a frequent necessity. The acidic nature of this proton can interfere with a wide range of reactions, including organometallic additions, metal-catalyzed cross-couplings, and strong base-mediated transformations. While the tert-butoxycarbonyl (Boc) group is a ubiquitous choice, its lability under acidic conditions necessitates a broader toolkit of protecting groups with orthogonal stability. This guide provides an objective comparison of key alternative protecting groups—tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and pivaloyl (Piv)—alongside the benchmark Boc group, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection of an appropriate protecting group is dictated by the planned synthetic route, specifically the conditions the indole moiety must endure. The following table summarizes the key performance characteristics of each group.
| Protecting Group | Common Protection Conditions | Typical Protection Yield | Common Deprotection Conditions | Typical Deprotection Yield |
| Boc | Boc₂O, DMAP (cat.), THF or CH₂Cl₂ | >95% | TFA, CH₂Cl₂; or 4M HCl in Dioxane | >95% |
| Tosyl (Ts) | TsCl, NaH or K₂CO₃, DMF or THF | 85-95% | Cs₂CO₃, MeOH/THF; or Mg, MeOH | 80-98% |
| SEM | SEMCl, NaH, DMF or THF | 80-90% | TBAF, THF; or aq. HCl, EtOH | 85-95% |
| Pivaloyl (Piv) | PivCl, NaH, THF | 70-85% | LDA, THF, 40-45 °C | 90-99% |
Chemical Stability Profile
Orthogonal stability is the cornerstone of protecting group strategy. A group must remain intact during subsequent reaction steps while being selectively removable. The table below outlines the stability of each protecting group to common classes of reagents.
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., LDA, n-BuLi) | Mild Base (e.g., Cs₂CO₃, K₂CO₃) | Organometallics (e.g., Grignard) | Reductive (e.g., H₂, Pd/C) | Oxidative (e.g., m-CPBA) |
| Boc | Labile | Generally Unstable | Stable | Moderately Stable | Stable | Stable |
| Tosyl (Ts) | Stable | Stable | Labile | Stable | Labile | Stable |
| SEM | Labile (Lewis/Protic) | Stable | Stable | Stable | Stable | Stable |
| Pivaloyl (Piv) | Stable | Labile (LDA) | Stable | Stable | Stable | Stable |
In-Depth Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc) Group
The Boc group is widely used due to its ease of introduction and clean, acid-labile removal. Its electron-withdrawing nature slightly decreases the nucleophilicity of the indole ring. However, its instability towards strong bases and certain organolithium reagents can be a significant drawback.
Experimental Protocol: N-Boc Protection of Indole
-
To a solution of indole (1.0 eq) in tetrahydrofuran (THF, 0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portionwise at room temperature.
-
Stir the reaction mixture for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc indole, which is often pure enough for subsequent steps. Typical yields are >95%.
Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [1][2]
-
Dissolve the N-Boc indole (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected indole. Yields are typically quantitative.
Tosyl (Ts) Group
The tosyl group is a robust, strongly electron-withdrawing protecting group. This property significantly reduces the indole's nucleophilicity and susceptibility to oxidation. It is stable to strongly acidic conditions and most organometallic reagents, making it an excellent orthogonal partner to acid-labile groups. Its removal is typically achieved under basic or reductive conditions.
Experimental Protocol: N-Tosyl Protection of Indole [3][4]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 0.4 M) under an inert atmosphere, add a solution of indole (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford N-tosylindole. Yields typically range from 85-95%.
Experimental Protocol: N-Tosyl Deprotection using Cesium Carbonate [5][6]
-
Dissolve the N-tosyl indole (1.0 eq) in a 2:1 mixture of THF and methanol (0.1 M).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.
-
Stir the resulting mixture at room temperature. Reaction times can vary from 1 to 18 hours depending on the substrate's electronic properties (electron-withdrawing groups on the indole accelerate the reaction).[7]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under vacuum.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected indole.[5] Yields are often in the 88-98% range.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a unique cleavage profile, being stable to a wide range of nucleophilic and basic conditions but removable with fluoride sources or Lewis/protic acids. It is an excellent choice when subsequent steps involve organolithium reagents or other strong bases.
Experimental Protocol: N-SEM Protection of Indole [8]
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMF (0.5 M) under an inert atmosphere and cool to 0 °C.
-
Add a solution of indole (1.0 eq) in DMF dropwise and stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to give N-SEM-indole.
Experimental Protocol: N-SEM Deprotection using TBAF [8]
-
Dissolve the N-SEM indole (1.0 eq) in anhydrous THF (0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the free indole.
Pivaloyl (Piv) Group
The pivaloyl group is a sterically bulky acyl group known for its high stability and notorious difficulty of removal.[9] This robustness makes it suitable for synthetic sequences involving harsh conditions. Due to steric hindrance, it can protect both the N-1 and C-2 positions of the indole from electrophilic attack.[6] Its removal requires specific, strongly basic conditions.
Experimental Protocol: N-Pivaloyl Protection of Indole
-
To a suspension of sodium hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add a solution of indole (1.0 eq) in THF.
-
Stir for 30 minutes at room temperature.
-
Cool the mixture back to 0 °C and add pivaloyl chloride (PivCl, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-pivaloylindole.
Experimental Protocol: N-Pivaloyl Deprotection using LDA [6][10]
-
To a solution of the N-pivaloylindole (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 2.0 eq, typically 2.0 M in THF/heptane/ethylbenzene) at room temperature.
-
Heat the reaction mixture to 40-45 °C and stir for the required time (can range from a few hours to 90 hours for sterically hindered substrates), monitoring by TLC.[6]
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the deprotected indole in high to excellent yields (typically >90%).[6]
Visualization of Synthetic Strategy
The choice of a protecting group is a critical decision in a multi-step synthesis. The following diagrams illustrate the general workflow and a decision-making model for selecting an appropriate group.
Caption: General workflow for using a protecting group in indole synthesis.
Caption: Decision tree for selecting an indole N-protecting group.
Conclusion
While Boc remains a workhorse protecting group, its limitations necessitate familiarity with alternatives. The tosyl group provides excellent stability to acids and organometallics, making it a powerful orthogonal partner. The SEM group offers a unique fluoride-labile deprotection pathway, ideal for syntheses employing strong bases. Finally, the highly robust pivaloyl group, though challenging to remove, provides security under a vast range of conditions, with a specific, high-yielding deprotection method available. By understanding the distinct stability profiles and leveraging the detailed protocols provided, researchers can devise more efficient and robust strategies for the synthesis of complex indole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04555F [pubs.rsc.org]
- 10. mdpi.org [mdpi.org]
A Comparative Guide to Indole Building Blocks for Drug Discovery: "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" in Focus
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that dictates the efficiency and success of a synthetic route. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides an objective comparison of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" with other common indole building blocks, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Indole Building Blocks
Indoles are a fundamental class of heterocyclic aromatic compounds widely employed in the synthesis of pharmaceuticals and biologically active molecules. Their versatile structure allows for functionalization at various positions, leading to a diverse range of derivatives with distinct pharmacological properties. The choice of an indole starting material often depends on the desired substitution pattern, the reactivity of the indole nitrogen, and the overall synthetic strategy. Key considerations include the presence and nature of protecting groups on the indole nitrogen and the type and position of substituents on the carbocyclic and pyrrolic rings.
Featured Building Block: this compound
Chemical Structure:
Caption: Structure of this compound.
This building block, also known as N-Boc-indole-6-carboxylic acid methyl ester, possesses two key features that make it a valuable tool in organic synthesis:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group. It deactivates the pyrrole ring towards electrophilic substitution, thereby directing reactions to other positions. The Boc group enhances the stability and solubility of the indole in organic solvents and can be readily removed under acidic conditions.
-
C6-Ester Functionality: The methyl ester at the C6-position provides a handle for further synthetic transformations, such as amide bond formation or reduction to an alcohol. This functionality is particularly useful in the synthesis of kinase inhibitors and other targeted therapeutics where interaction with the solvent-exposed region of the active site is desired.
Alternative Indole Building Blocks
A variety of other indole derivatives are commonly used in drug discovery, each with its own set of advantages and disadvantages.
-
Indole: The parent heterocycle is a readily available and cost-effective starting material. However, its high reactivity at the C3-position and the acidic nature of the N-H proton can lead to undesired side reactions and necessitate the use of protecting groups.
-
Indole-6-carboxylic acid: This building block offers the same C6-functionalization as the featured compound but with a free N-H group. This makes it suitable for reactions where N-substitution is desired later in the synthetic sequence. However, the unprotected nitrogen can complicate certain cross-coupling reactions.
-
N-Methylindole: The N-methyl group provides a simple and stable protection of the indole nitrogen. While it prevents N-H related side reactions, it is not readily removable, limiting its use to final compounds where an N-methyl group is desired.
-
7-Bromoindole: This derivative is a key precursor for introducing substituents at the C7-position, a common strategy in the development of kinase inhibitors. The bromine atom can be readily functionalized via various cross-coupling reactions.
Comparative Data: Reactivity in Key Synthetic Transformations
The choice of an indole building block significantly impacts the outcome of common synthetic reactions. The following table summarizes a comparison of "this compound" with other indoles in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
| Building Block | Suzuki-Miyaura Coupling Yield (Representative) | Heck Reaction Yield (Representative) | Buchwald-Hartwig Amination Yield (Representative) | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent (e.g., up to 82% for double arylation)[1] | Good | Good | N-protection prevents side reactions; C6-ester for further functionalization. | Boc group may be labile under harsh thermal conditions.[1] |
| Indole | Moderate to Good (often requires N-protection in situ) | Moderate | Moderate (competes with N-arylation) | Readily available and inexpensive. | Prone to side reactions at C3 and N-H. |
| Indole-6-carboxylic acid | Moderate (potential for N-arylation) | Moderate | Low to Moderate (N-H reactivity interferes) | C6-handle for derivatization. | Unprotected N-H can lead to complex reaction mixtures. |
| N-Methylindole | Good to Excellent | Good | Good | Stable N-protection. | Methyl group is generally not removable. |
| 7-Bromo-N-Boc-indole | Excellent (as the halide partner) | Excellent | Excellent | Versatile for C7-functionalization; N-Boc enhances stability. | Requires synthesis of the boronic acid partner. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and success in the laboratory. The following are representative protocols for key cross-coupling reactions adapted from the literature for indole derivatives.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-N-Boc-Indole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-N-Boc-indole with an arylboronic acid.
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/water or Toluene/water (solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add tert-butyl 7-bromo-1H-indole-1-carboxylate, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Heck Reaction of a Bromo-N-Boc-Indole with an Alkene
This protocol outlines a general procedure for the Heck reaction between a bromo-N-Boc-indole and an alkene.
Materials:
-
tert-Butyl 4-bromo-1H-indole-1-carboxylate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)
-
Sulfonated SPhos (12.5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Water/acetonitrile (1:1)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, dissolve Na₂PdCl₄ and sulfonated SPhos in degassed water/acetonitrile and stir under nitrogen for 15 minutes.
-
Add the bromo-N-Boc-indole, Na₂CO₃, and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[2]
Application in Kinase Inhibitor Synthesis
The indole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The functionalization of the indole core is critical for achieving potency and selectivity. "this compound" and its derivatives are valuable precursors for the synthesis of such inhibitors.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. The target molecule, 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, is a functionalized indole derivative with potential applications as a building block in medicinal chemistry. This guide provides a comparative analysis of plausible synthetic routes to this target, focusing on efficiency, availability of starting materials, and reaction conditions. The synthesis is approached in a two-step sequence: formation of the core indole structure, methyl 1H-indole-6-carboxylate, followed by N-protection to yield the final product.
Comparative Analysis of Indole Core Synthesis
The synthesis of the key intermediate, methyl 1H-indole-6-carboxylate, can be approached through several classical indole synthesis methodologies. Below is a comparison of three prominent routes: the Fischer, Reissert, and Leimgruber-Batcho syntheses. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.
| Synthesis Route | Starting Materials | Key Reagents & Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Hydrazinobenzoic acid, Pyruvic acid or a derivative | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), Heat.[1] | Generally moderate to good, but can be low.[2] | One-pot potential, wide availability of hydrazines and carbonyl compounds. | Often requires harsh acidic conditions and high temperatures; regioselectivity can be an issue with unsymmetrical ketones.[1] |
| Reissert Indole Synthesis | Methyl 4-methyl-3-nitrobenzoate, Diethyl oxalate | Strong base (e.g., NaOEt), followed by reductive cyclization (e.g., Zn/AcOH).[3][4] | Moderate to good. | Good for constructing the indole ring from simple precursors.[4] | Multi-step process, requires strongly basic conditions. |
| Leimgruber-Batcho Indole Synthesis | Methyl 4-methyl-3-nitrobenzoate | DMF-DMA or Bredereck's reagent, followed by reductive cyclization (e.g., H₂/Pd-C, Raney Ni).[5][6] | Generally high yields.[5][7] | High yields, mild reaction conditions, readily available starting materials.[5] | The intermediate enamine can be sensitive. |
Experimental Protocols
Based on the comparative analysis, the Leimgruber-Batcho synthesis for the indole core formation followed by a standard N-Boc protection is presented as a highly efficient route.
Step 1: Synthesis of Methyl 1H-indole-6-carboxylate via Leimgruber-Batcho Reaction (Proposed Route)
This route begins with the commercially available or readily synthesized methyl 4-methyl-3-nitrobenzoate.
Part A: Synthesis of Methyl 4-methyl-3-nitrobenzoate
-
Nitration of p-Toluic Acid: To a cooled (0-10 °C) solution of p-toluic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.[8] The reaction mixture is stirred for an additional 30-60 minutes and then poured onto crushed ice to precipitate 4-methyl-3-nitrobenzoic acid.[8]
-
Esterification: The resulting 4-methyl-3-nitrobenzoic acid is esterified to methyl 4-methyl-3-nitrobenzoate. A common method is to reflux the acid in methanol with a catalytic amount of sulfuric acid or by reacting with thionyl chloride in methanol at 0°C to reflux.[9]
Part B: Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: Methyl 4-methyl-3-nitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF and heated. This reaction forms the intermediate enamine, (E)-methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel in a solvent such as benzene, methanol, or tetrahydrofuran.[7] This step reduces the nitro group and facilitates the cyclization to form methyl 1H-indole-6-carboxylate. An alternative reported method for a similar substrate, methyl indole-4-carboxylate, involves reduction with titanium(III) chloride in methanol, achieving a 73% yield.[7]
Step 2: Synthesis of this compound (N-Boc Protection)
This step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Reaction Setup: To a solution of methyl 1H-indole-6-carboxylate in a solvent such as tetrahydrofuran (THF), 4-(dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents) and di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.25 equivalents) are added at room temperature.[10]
-
Reaction and Work-up: The reaction mixture is stirred, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with a solvent like ethyl acetate and washed with water and brine.[10] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound. This procedure for N-Boc protection of indole itself is reported to give a near-quantitative yield.[10]
Logical Workflow for Synthesis and Benchmarking
The following diagram illustrates the proposed synthetic pathway and the comparative routes for the formation of the indole core.
Caption: Synthetic pathways to this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. Di-tert-butyl Dicarbonate [Boc-reagent for Amino Acid], 500G | Labscoop [labscoop.com]
A Researcher's Guide to Isomeric Purity Analysis of Substituted Indoles
For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity of substituted indoles is a critical step in ensuring the efficacy, safety, and quality of pharmaceutical compounds. Even minor variations in the isomeric composition can lead to significant differences in biological activity. This guide provides an objective comparison of the primary analytical techniques for the isomeric purity analysis of substituted indoles, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an analytical method for isomeric purity analysis depends on several factors, including the nature of the isomers (e.g., positional isomers, enantiomers), the required sensitivity, and the sample matrix. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomers, Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of each technique for the analysis of substituted indole isomers.
Table 1: General Performance Metrics
| Analytical Method | Principle | Resolution | Sensitivity (Typical LOQ) | Analysis Time (per sample) | Cost |
| HPLC / Chiral HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Good to Excellent | 0.02 - 10 µg/mL | 10 - 30 minutes | Moderate to High |
| GC / GC-MS | Separation based on volatility and interaction with a stationary phase in a heated column. | Excellent | 0.01 - 5 µg/mL | 15 - 45 minutes | Moderate |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. | High to Excellent | ~0.1 µg/mL | 10 - 20 minutes | Moderate |
| NMR Spectroscopy | Different chemical environments of nuclei lead to distinct resonance frequencies. | Moderate to Good | ~1-5% for minor isomer | 5 - 20 minutes | High |
Table 2: Applicability and Key Considerations
| Analytical Method | Best Suited For | Key Advantages | Key Limitations |
| HPLC / Chiral HPLC | Non-volatile, thermally labile compounds, enantiomers (with chiral column). | Versatile, robust, widely available, excellent for enantiomeric excess determination.[1] | Requires solvent consumption, potential for peak tailing with basic indoles. |
| GC / GC-MS | Volatile and thermally stable substituted indoles. | High resolution, high sensitivity, definitive identification with MS.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Capillary Electrophoresis (CE) | Charged or polar indole derivatives, chiral separations. | High efficiency, minimal sample and solvent consumption. | Less robust than HPLC, sensitivity can be lower without specialized detectors. |
| NMR Spectroscopy | Structural elucidation, quantification of major isomers, no need for reference standards for quantification. | Non-destructive, provides structural information, rapid for high concentration samples. | Lower sensitivity for trace isomer analysis, complex spectra for mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
Protocol 1: Isomeric Purity Analysis by HPLC
This protocol is suitable for the separation of positional isomers of substituted indoles.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B). The specific gradient will depend on the hydrophobicity of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the indole chromophore has strong absorbance (typically 220 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of each isomer is determined by the area normalization method, assuming equal response factors for the isomers.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is designed for the separation of enantiomers of a chiral substituted indole.
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for indole derivatives.[1]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography. The ratio is optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: 5-10 µL.
-
Enantiomeric Excess (% ee) Calculation: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Protocol 3: Isomeric Purity Analysis by GC-MS
This protocol is suitable for volatile and thermally stable substituted indoles.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Identification: Isomers are identified by their retention times and mass spectra.
Protocol 4: Isomeric Purity Analysis by Capillary Electrophoresis (CE)
This protocol provides a general framework for the separation of charged or polar indole isomers.
-
Instrumentation: Capillary electrophoresis system with a UV-Vis or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analytes are charged. For example, a phosphate or borate buffer. Chiral selectors (e.g., cyclodextrins) can be added to the BGE for enantiomeric separations.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
Protocol 5: Quantitative NMR (qNMR) for Isomer Ratio Determination
This protocol allows for the determination of the molar ratio of isomers without the need for individual isomer reference standards.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble and the signals of interest are well-resolved (e.g., DMSO-d6, CDCl3).
-
Procedure:
-
Accurately weigh a known amount of the sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire a 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Identify well-resolved signals that are unique to each isomer.
-
Integrate the signals corresponding to each isomer.
-
-
Calculation: The molar ratio of the isomers is directly proportional to the ratio of the integrals of their unique signals, normalized for the number of protons giving rise to each signal.
Visualizations
Workflow for Isomeric Purity Analysis
The following diagram illustrates a general workflow for selecting and implementing an appropriate analytical method for the isomeric purity analysis of substituted indoles.
Caption: A flowchart outlining the key stages in the isomeric purity analysis of substituted indoles.
Principle of Chiral HPLC Separation
This diagram illustrates the fundamental principle of enantiomeric separation using a chiral stationary phase (CSP) in HPLC.
Caption: Enantiomers interact differently with a chiral stationary phase, leading to their separation.
References
Cross-referencing "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" in chemical databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" and an alternative, "Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate," for their application in chemical synthesis. The choice of a nitrogen-protecting group for the indole ring is a critical consideration in multi-step syntheses, impacting stability, reactivity, and ease of removal. This document outlines the synthesis, purification, and analytical characterization of these two key intermediates, supported by experimental data to inform your selection process.
Performance Comparison of N-Protecting Groups for Methyl Indole-6-carboxylate
The selection of a suitable N-protecting group is pivotal in the synthesis of complex indole derivatives. The tert-butyloxycarbonyl (Boc) group is widely used due to its ease of introduction and removal under acidic conditions. In contrast, the phenylsulfonyl (SO₂Ph) group offers robustness towards a broader range of reagents but typically requires more stringent conditions for its cleavage.
| Parameter | This compound | Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate |
| CAS Number | 354587-63-6 | 315579-71-2 |
| Molecular Formula | C₁₅H₁₇NO₄ | C₁₆H₁₃NO₄S |
| Molecular Weight | 275.30 g/mol | 315.34 g/mol |
| Typical Synthesis Yield | ~95%[1] | High (Specific yield data not available in searched literature) |
| Purity (Typical) | ≥97% (Commercially available) | High (Assumed based on common synthetic methods) |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[2][3] or basic (e.g., NaOMe in MeOH)[3][4] | Reductive (e.g., Mg/MeOH) or strongly basic conditions[5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described in patent WO2013130976A1[1].
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Dimethylpyridin-4-amine (DMAP)
-
Acetonitrile (ACN)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of methyl 1H-indole-6-carboxylate (3.30 g, 18.8 mmol) in acetonitrile (60 mL) at room temperature, add N,N-Dimethylpyridin-4-amine (460 mg, 3.76 mmol) and di-tert-butyl dicarbonate (6.17 g, 28.3 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., 10:1) to afford this compound as a solid.
-
Yield: 4.9 g (95%)[1].
-
LCMS (ESI) m/z: 220.1 [M+H-56]⁺, 276.1 [M+H]⁺[1].
Synthesis of Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate (General Procedure)
While a specific protocol for this exact compound was not found in the searched literature, a general procedure for the N-phenylsulfonylation of indoles is as follows.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) or other suitable base (e.g., triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of methyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Data
This compound
-
¹H NMR (CDCl₃, 400 MHz) - Predicted: δ 8.25 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.65 (d, J=3.6 Hz, 1H), 6.60 (d, J=3.6 Hz, 1H), 3.95 (s, 3H), 1.70 (s, 9H).
-
Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Experimental data was not available in the searched literature.
-
-
HPLC Analysis: A standard reverse-phase HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) would be expected to show a single major peak with a purity of ≥97%.
Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate
-
¹H NMR (CDCl₃, 400 MHz) - Predicted: δ 8.30 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.95-7.85 (m, 3H), 7.60-7.45 (m, 4H), 6.70 (d, J=3.6 Hz, 1H), 3.90 (s, 3H).
-
Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Experimental data was not available in the searched literature.
-
-
HPLC Analysis: A standard reverse-phase HPLC method would be suitable for purity analysis.
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic routes for N-Boc and N-phenylsulfonyl protection of methyl indole-6-carboxylate.
Caption: Comparison of deprotection strategies for Boc and phenylsulfonyl protected indoles.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. Bases - Wordpress [reagents.acsgcipr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol
Given the absence of a specific SDS, the primary directive is to treat this compound as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Core Disposal Steps:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container. The label should prominently display the full chemical name and any known hazard classifications.
-
Liquid Waste: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate solvent waste container. Avoid mixing with incompatible waste streams. The composition of the solvent must also be clearly indicated on the label.
-
-
Consult a Professional Waste Disposal Service: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.[1] Provide them with all available information on the compound, including its name, CAS number, and any known properties. They will provide specific guidance on packaging, labeling, and pickup procedures in accordance with local, state, and federal regulations.
-
Temporary Storage: While awaiting pickup, store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
Quantitative Data Summary
As no specific experimental data on the disposal of this compound was found, a table summarizing quantitative data from experimental protocols cannot be provided.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the public domain. The standard and mandatory protocol is to follow the guidance of a licensed chemical waste disposal company.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all safety and regulatory considerations are met.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

